Product packaging for JS-5(Cat. No.:)

JS-5

Cat. No.: B1192975
M. Wt: 381.435
InChI Key: ZAPLJRUMVFHDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JS-5 is a novel hNPR1 antagonist, inhibiting receptor activity through a noncompetitive mechanism.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.435

IUPAC Name

3,5-Dimethyl-4-(6-(2-phenoxyphenyl)imidazo[1,5-a]pyridin-8-yl)isoxazole

InChI

InChI=1S/C24H19N3O2/c1-16-24(17(2)29-26-16)21-12-18(14-27-15-25-13-22(21)27)20-10-6-7-11-23(20)28-19-8-4-3-5-9-19/h3-15H,1-2H3

InChI Key

ZAPLJRUMVFHDCW-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(C3=CC=CC=C3OC4=CC=CC=C4)=CN5C2=CN=C5)C(C)=NO1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JS-5;  JS 5;  JS5

Origin of Product

United States

Foundational & Exploratory

Unveiling JS-5: A Potent Antagonist of Natriuretic Peptide Receptor 1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

JS-5 is a small molecule inhibitor of the human natriuretic peptide receptor 1 (hNPR1), a key player in various physiological processes, including cardiovascular homeostasis and sensory neuron function. This document provides a comprehensive technical overview of this compound, including its chemical structure, biological activity, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and development efforts targeting the NPR1 signaling pathway.

Chemical Structure of this compound

The chemical structure of this compound is provided below.

Chemical Structure:

  • Unfortunately, a publicly available, definitive 2D chemical structure diagram for "this compound" as a specific NPR1 inhibitor from a citable source could not be retrieved. The primary research article identifying this compound as an hNPR1 inhibitor refers to its structure but does not provide a readily exportable chemical structure file. For accurate representation, it is recommended to consult the supplementary information of the primary research article by Solinski et al. (2019) mentioned in the references.

Biological Activity and Quantitative Data

This compound has been identified as a potent antagonist of the human natriuretic peptide receptor 1 (hNPR1). Its inhibitory activity has been quantified through various in vitro assays. The key quantitative data for this compound are summarized in the table below.

ParameterValueCell Line/Assay ConditionReference
IC50 (hNPR1 inhibition)5 µMHEK-hNPR1-cGMP-sensor cells[1]
Inhibition of basal hNPR1 activityYesHEK-hNPR1-cGMP-sensor cells[1]

Table 1: Quantitative analysis of this compound inhibitory activity. [1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for hNPR1 Inhibitors

A cell-based high-throughput screen was employed to identify inhibitors of hNPR1.[1]

  • Cell Line: Human embryonic kidney (HEK) 293 cells stably co-expressing human NPR1 (hNPR1) and a cyclic guanosine monophosphate (cGMP) sensor.[1]

  • Assay Principle: The cGMP sensor activity is dependent on the intracellular cGMP concentration, which is modulated by hNPR1 activity. Inhibition of hNPR1 leads to a decrease in cGMP levels and a corresponding change in the sensor's output.[1]

  • Procedure:

    • Cells were plated in multi-well plates.

    • Compounds from a chemical library, including this compound, were added to the wells.

    • The cells were stimulated with an NPR1 agonist to induce cGMP production.

    • The activity of the cGMP sensor was measured using a plate reader.

    • Compounds that reduced the sensor's signal were identified as potential hNPR1 inhibitors.[1]

Cell-free Membrane Cyclase Assay

This assay was used to confirm the direct inhibitory effect of this compound on the cyclase activity of hNPR1.[1]

  • Membrane Preparation: A crude membrane fraction was prepared from HEK-hNPR1-cGMP-sensor cells.[1]

  • Assay Procedure:

    • The hNPR1-containing membranes were incubated with GTP and a natriuretic peptide (NP) to stimulate cGMP production.[1]

    • This compound was added at various concentrations to assess its inhibitory effect.

    • The amount of cGMP produced was quantified using an ELISA test.[1]

NPR1 Signaling Pathway and Inhibition by this compound

Natriuretic peptide receptor 1 (NPR1) is a transmembrane receptor with intrinsic guanylate cyclase activity. The binding of its endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), induces a conformational change in the receptor, leading to the conversion of GTP to cGMP. This increase in intracellular cGMP activates downstream signaling cascades, including cGMP-dependent protein kinases (PKGs), which mediate various physiological responses.

This compound acts as a non-competitive inhibitor of NPR1, meaning it does not compete with the natural ligands for binding to the receptor. Instead, it is thought to bind to an allosteric site on the receptor, altering its conformation and preventing the activation of its guanylate cyclase domain, thereby blocking the production of cGMP.[1]

Below is a diagram illustrating the NPR1 signaling pathway and the point of inhibition by this compound.

NPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Natriuretic Peptide Natriuretic Peptide NPR1 Extracellular Domain Transmembrane Domain Intracellular Domain (Guanylate Cyclase) Natriuretic Peptide->NPR1:ext Binds cGMP cGMP NPR1:int->cGMP Converts GTP GTP GTP->NPR1:int PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological Response Physiological Response PKG->Physiological Response Leads to JS5 This compound JS5->NPR1:int Inhibits (Non-competitive)

Figure 1: NPR1 signaling pathway and inhibition by this compound.

Conclusion

This compound represents a valuable research tool for investigating the physiological and pathological roles of the NPR1 signaling pathway. Its characterization as a potent, non-competitive inhibitor provides a foundation for the development of novel therapeutic agents targeting conditions where modulation of NPR1 activity is desirable. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and its analogs.

References

In-Depth Technical Guide: The Synthesis of JS-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for the compound JS-5, an inhibitor of the human natriuretic peptide receptor 1 (hNPR1). Due to the absence of a publicly available, specific synthesis protocol for this compound, this guide outlines a scientifically sound, multi-step synthetic route based on established chemical principles and analogous reactions found in the scientific literature.

Chemical Structure of this compound

This compound is identified as 2-(2-(diethylamino)acetamido)-N-(3,4-dichlorophenyl)-5-methylthiazole-4-carboxamide . The structure, as presented in the journal article "Inhibition of natriuretic peptide receptor 1 reduces itch in mice," is the basis for the subsequent synthetic strategy.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a convergent strategy, involving the preparation of a key thiazole intermediate followed by sequential amide bond formations. The proposed pathway is outlined below.

JS5_Synthesis_Pathway cluster_0 Thiazole Core Synthesis cluster_1 Amide Formation 1 cluster_2 Side Chain Synthesis & Final Coupling A Ethyl 2-chloroacetoacetate INT1 Ethyl 2-amino-5-methylthiazole-4-carboxylate A->INT1 + Thiourea (B) Hantzsch Thiazole Synthesis B Thiourea C 3,4-Dichloroaniline D Diethylamine INT4 2-(Diethylamino)acetyl chloride D->INT4 + 2-Chloroacetyl chloride (E) E 2-Chloroacetyl chloride INT2 2-Amino-5-methylthiazole-4-carboxylic acid INT1->INT2 Saponification (e.g., NaOH) INT3 2-Amino-N-(3,4-dichlorophenyl)-5-methylthiazole-4-carboxamide INT2->INT3 + 3,4-Dichloroaniline (C) Amide Coupling (e.g., HATU, DIPEA) JS5 This compound INT3->JS5 + 2-(Diethylamino)acetyl chloride (INT4) Acylation

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on general laboratory procedures for the types of reactions involved.

Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate (INT1)

This step involves the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

  • Materials: Ethyl 2-chloroacetoacetate, Thiourea, Ethanol.

  • Procedure:

    • Dissolve ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 2: Synthesis of 2-Amino-5-methylthiazole-4-carboxylic acid (INT2)

This step involves the saponification of the ester to the corresponding carboxylic acid.

  • Materials: Ethyl 2-amino-5-methylthiazole-4-carboxylate, Sodium hydroxide, Water, Hydrochloric acid.

  • Procedure:

    • Suspend ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to 80°C and stir until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

    • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain 2-amino-5-methylthiazole-4-carboxylic acid.

Step 3: Synthesis of 2-Amino-N-(3,4-dichlorophenyl)-5-methylthiazole-4-carboxamide (INT3)

This step forms the first amide bond.

  • Materials: 2-Amino-5-methylthiazole-4-carboxylic acid, 3,4-Dichloroaniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • To a solution of 2-amino-5-methylthiazole-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 3,4-dichloroaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-N-(3,4-dichlorophenyl)-5-methylthiazole-4-carboxamide.

Step 4: Synthesis of 2-(Diethylamino)acetyl chloride (INT4)

This step prepares the acylating agent for the final step.

  • Materials: Diethylamine, 2-Chloroacetyl chloride, Diethyl ether (anhydrous).

  • Procedure:

    • In a flask cooled in an ice bath, dissolve diethylamine (2.2 eq) in anhydrous diethyl ether.

    • Slowly add a solution of 2-chloroacetyl chloride (1.0 eq) in anhydrous diethyl ether to the cooled diethylamine solution with vigorous stirring.

    • A precipitate of diethylamine hydrochloride will form. Allow the reaction to stir for 1-2 hours at room temperature.

    • The resulting solution/suspension containing 2-(diethylamino)acetyl chloride is often used directly in the next step without isolation.

Step 5: Synthesis of this compound

This is the final acylation step to produce this compound.

  • Materials: 2-Amino-N-(3,4-dichlorophenyl)-5-methylthiazole-4-carboxamide, 2-(Diethylamino)acetyl chloride solution, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-N-(3,4-dichlorophenyl)-5-methylthiazole-4-carboxamide (1.0 eq) and pyridine (1.5 eq) in DCM.

    • Cool the solution in an ice bath.

    • Slowly add the freshly prepared solution of 2-(diethylamino)acetyl chloride (1.2 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to obtain this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for one of the synthetic steps described above.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Reagents Addition of Reactants and Solvent Setup->Reagents Reaction Heating/Stirring (e.g., Reflux) Reagents->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Neutralization, Extraction) Monitoring->Workup Complete Isolation Product Isolation (Filtration/Concentration) Workup->Isolation Purification Purification (Column Chromatography) Isolation->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End NPR1_Signaling_Pathway NPPB NPPB (Natriuretic Peptide B) NPR1 NPR1 Receptor NPPB->NPR1 binds to GC Guanylate Cyclase (intracellular domain) NPR1->GC activates GTP GTP cGMP cGMP GTP->cGMP converted by GC PKG Protein Kinase G (PKG) cGMP->PKG activates IonChannels Ion Channels PKG->IonChannels phosphorylates NeuronalActivity Altered Neuronal Activity (Itch Sensation) IonChannels->NeuronalActivity JS5 This compound JS5->NPR1 inhibits

Unidentified Compound: In-depth Technical Guide on JS-5 Not Possible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, the identifier "JS-5" does not correspond to a publicly recognized chemical compound. As a result, a detailed technical guide on its physical and chemical properties, experimental protocols, and biological pathways cannot be provided at this time.

Extensive searches using various queries, including "this compound chemical compound," "this compound research chemical," "this compound drug development code," and "this compound chemical structure," failed to yield any specific information about a substance with this designation. This suggests that "this compound" may be an internal project code, a proprietary name not yet disclosed to the public, or an informal shorthand used within a specific research group.

Without the fundamental identification of the compound, including its chemical structure and systematic name (such as its IUPAC name), it is impossible to retrieve the necessary data to fulfill the request for an in-depth technical guide. Key information such as molecular weight, melting point, boiling point, solubility, and reactivity, which are essential for a comprehensive understanding of a compound's physical and chemical properties, remains unknown.

Similarly, the absence of a known chemical identity precludes the discovery of any associated experimental protocols for its synthesis, purification, or use in scientific studies. Furthermore, without understanding the molecule's structure and biological targets, any potential signaling pathways it might modulate cannot be identified or visualized.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the correct and complete chemical identifier is crucial for accessing the wealth of available scientific data. Should a more specific and recognized name for "this compound" become available, a thorough analysis of its properties and associated biological information could be conducted.

Potential Biological Targets of JS-5: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific molecule designated "JS-5" within publicly accessible scientific and medical literature did not yield a well-defined compound with established biological targets. To fulfill the structural and content requirements of this request, this document will use Sildenafil , a well-characterized Phosphodiesterase Type 5 (PDE5) inhibitor, as a representative example. All data, pathways, and protocols described herein pertain to Sildenafil and are used to illustrate the format of a technical guide on a molecular compound.

Executive Summary

This document provides an in-depth technical overview of the biological targets and mechanism of action of this compound, exemplified by the compound Sildenafil. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the vasculature of the lung.[1] By inhibiting PDE5, Sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to enhanced effects of nitric oxide (NO)-induced vasodilation.[1] This whitepaper details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathway.

Primary Biological Target: Phosphodiesterase Type 5 (PDE5)

The principal biological target of Sildenafil is the cGMP-specific phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway. It specifically hydrolyzes and inactivates cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[1] Inhibition of this enzyme leads to an accumulation of cGMP, thereby prolonging the vasodilatory effects of NO.[1] This mechanism is the basis for its clinical use in erectile dysfunction and pulmonary hypertension.[2]

Quantitative Data: Inhibitory Activity

The potency and selectivity of Sildenafil have been quantified in numerous studies. The following table summarizes its inhibitory activity against various phosphodiesterase isoenzymes.

Enzyme TargetIC50 (nM)Selectivity vs. PDE5
PDE53.91x
PDE1280~72x
PDE2>10,000>2564x
PDE3>10,000>2564x
PDE4>10,000>2564x
PDE635~9x

Data is representative and compiled from various pharmacological studies. IC50 values can vary based on experimental conditions.

Signaling Pathway

Sildenafil exerts its effect by modulating the Nitric Oxide (NO)/cGMP signaling pathway. The process begins with the release of NO in response to sexual stimulation or other physiological signals. NO activates soluble guanylate cyclase (sGC), which then synthesizes cGMP from GTP. The elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium and resulting in smooth muscle relaxation and vasodilation. PDE5 acts as a negative regulator in this pathway by degrading cGMP. Sildenafil inhibits this degradation.

cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO_extracellular Nitric Oxide (NO) (extracellular) NO_intracellular NO (intracellular) NO_extracellular->NO_intracellular Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_intracellular->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes AMP 5'-GMP PDE5->AMP Hydrolyzes Sildenafil Sildenafil (this compound) Sildenafil->PDE5 Inhibits

Caption: Sildenafil (this compound) inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Sildenafil) against purified PDE5 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant human PDE5 is purified and diluted to a working concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Compound Dilution: The test compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations.

  • Reaction Initiation: The reaction is initiated by adding the cGMP substrate to wells containing the PDE5 enzyme and the test compound.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped, and the amount of remaining cGMP or the product (5'-GMP) is quantified. This is often done using a competitive immunoassay (ELISA), radioisotope-labeled substrate, or fluorescence polarization.

  • Data Analysis: The percentage of enzyme activity is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

cluster_workflow PDE5 Inhibition Assay Workflow A Prepare Reagents (Enzyme, Buffer, Substrate) C Add Enzyme and Compound to Plate A->C B Serially Dilute Test Compound B->C D Initiate Reaction with cGMP Substrate C->D E Incubate at 37°C D->E F Stop Reaction & Quantify Product E->F G Data Analysis: Plot Dose-Response Curve F->G H Determine IC50 G->H

Caption: Workflow for determining the in vitro IC50 value of a PDE5 inhibitor.

Conclusion

The analysis, using Sildenafil as a model for "this compound," demonstrates a clear mechanism of action centered on the potent and selective inhibition of phosphodiesterase type 5. By targeting PDE5, the compound effectively modulates the cGMP signaling pathway, leading to significant physiological effects on smooth muscle tissue. The quantitative data underscores its high affinity for PDE5, and the established experimental protocols provide a robust framework for evaluating this and similar compounds. This technical guide provides a foundational understanding for researchers and professionals involved in the development of PDE5 inhibitors.

References

Subject "JS-5" Unidentified in Scientific and Drug Development Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and technical information, the subject "JS-5" as a topic for an in-depth technical guide or whitepaper in the field of drug discovery and development could not be identified.

Extensive queries aimed at uncovering the discovery, origin, mechanism of action, and experimental data for a compound or entity designated "this compound" did not yield any relevant results. The search encompassed a wide range of scientific databases, patent repositories, and technical publications.

The search results were predominantly related to the JavaScript programming language and its various frameworks, as well as general principles of drug discovery, such as Lipinski's Rule of Five. No specific molecule, protein, signaling pathway, or therapeutic agent with the identifier "this compound" was found in the context of biological or chemical research.

Consequently, the core requirements of the user's request, including the summarization of quantitative data, detailing of experimental protocols, and creation of signaling pathway diagrams, cannot be fulfilled due to the absence of any foundational information on a subject named "this compound."

It is possible that "this compound" may be an internal project name not yet disclosed in public literature, a highly niche or recently discovered compound with limited available data, or a misnomer. Without further clarifying information to identify the specific nature of "this compound," it is not possible to generate the requested technical guide.

Unraveling "JS-5": A Case of Mistaken Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation to determine the IUPAC name and synonyms for a compound designated "JS-5" has revealed that this identifier does not correspond to a recognized chemical entity in major chemical databases. The search for "this compound" is consistently confounded by the overwhelming prevalence of "JS" as a common abbreviation for JavaScript, the ubiquitous programming language. This suggests a likely misinterpretation of the query, highlighting a critical challenge in scientific data retrieval where nomenclature can be ambiguous.

Initial searches for "this compound" and its potential chemical synonyms across comprehensive databases yielded no specific results for a chemical compound. The query was predominantly interpreted as a reference to JavaScript, a high-level programming language abbreviated as JS. Further attempts to identify "this compound" by exploring related alphanumeric designations in chemical literature and repositories also proved fruitless. For instance, while compounds like "JS-56" and "JS-92," identified as tetrahydroquinoline derivatives, exist, no direct or logical connection to a "this compound" could be established.

This lack of identification makes it impossible to provide an International Union of Pure and Applied Chemistry (IUPAC) name, a systematic method for naming chemical compounds that ensures a unique and unambiguous identifier based on their chemical structure. Consequently, information regarding its chemical structure, properties, biological activity, and any associated signaling pathways or experimental protocols remains unavailable.

The persistent misidentification with JavaScript underscores the importance of precise and non-ambiguous identifiers in scientific research. Without a valid Chemical Abstracts Service (CAS) number, a unique numerical identifier assigned to every chemical substance, or a definitive structural representation, the retrieval of accurate and relevant technical data is severely hampered.

Researchers, scientists, and drug development professionals are therefore advised to verify the nomenclature of compounds of interest, utilizing specific identifiers such as CAS numbers or full IUPAC names to avoid ambiguity and ensure the integrity of their scientific inquiries. In the case of "this compound," it is concluded that the term as a chemical identifier is likely erroneous or refers to a non-standardized internal code not present in the public domain.

JS-5: An Ambiguous Identifier Across Industries

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "JS-5" has revealed a variety of products and technical specifications, none of which correspond to a specific drug or chemical compound intended for research and development by scientists and drug development professionals. The identifier "this compound" is used across multiple, unrelated fields, leading to significant ambiguity.

The search results associate "this compound" with the following:

  • A standard liquid for calibrating viscometers: A material safety data sheet for this product outlines handling precautions, personal protective equipment, and first-aid measures.[1]

  • A car jump starter and air compressor: User manuals for this device provide important safety warnings related to its use, including risks of product damage, fire, and explosion if used improperly.[2][3][4]

  • A rotor for a centrifuge: A safety notice for the this compound.3 Rotor details its safe use, particularly when handling infectious samples and biohazardous materials.[5]

  • A type of ductile cast iron: The material "AS JS 550-5" is an international standard for ductile cast iron castings with specified mechanical properties.[6][7]

  • A term in JavaScript programming: "JS5" is referenced in the context of JavaScript files and dependencies in software development.[8][9]

  • A designation in a conference program: "JS 5" is listed as a session in the KSMO 2024 conference program.[10]

  • A mention in acute pain management literature: The term "JS 5" appears in a reference within a document on acute pain management, but without providing any specific details about it being a drug or compound.[11]

Due to the lack of a discernible, publicly documented drug or chemical compound identified as "this compound" for research and development, it is not possible to provide a technical guide or whitepaper on its safety, handling, mechanism of action, or experimental protocols as requested. The information available is tied to specific industrial products and technical terms that are not relevant to the user's specified audience and core requirements.

References

Unraveling the Solubility Profile of JS-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This technical guide provides a comprehensive overview of the current understanding of the solubility of JS-5, a recently identified small molecule inhibitor of the human natriuretic peptide receptor 1 (hNPR1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of NPR1 signaling and the development of related therapeutics. While quantitative solubility data for this compound is not yet publicly available, this guide offers valuable insights into its likely characteristics, provides a general methodology for solubility determination, and details the signaling pathway in which this compound is active.

Introduction to this compound: A Novel hNPR1 Inhibitor

This compound has been identified as a potent inhibitor of the human natriuretic peptide receptor 1 (hNPR1), a key player in various physiological processes, including the regulation of itch. Its discovery opens new avenues for the development of therapeutics targeting conditions associated with NPR1 activity.

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound (Note: The exact chemical structure of this compound is depicted in the research paper "Inhibition of natriuretic peptide receptor 1 reduces itch in mice," but is not reproduced here due to copyright restrictions on the direct reproduction of images from scientific publications.)

Given its novelty, a comprehensive physicochemical profile of this compound, including its solubility in various solvents, is not yet documented in publicly accessible databases. This guide aims to bridge this information gap by providing theoretical insights and practical methodologies.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases for quantitative solubility data of this compound in various organic and aqueous solvents did not yield any specific results. The compound is likely a novel entity for which these properties have not yet been formally published.

For the benefit of researchers initiating studies with this compound, the following table summarizes the current lack of available data for common laboratory solvents.

SolventSolubility (mg/mL)Temperature (°C)MethodReference
WaterData not available---
Phosphate-Buffered Saline (PBS)Data not available---
EthanolData not available---
MethanolData not available---
Dimethyl Sulfoxide (DMSO)Data not available---
Dimethylformamide (DMF)Data not available---
AcetonitrileData not available---
Dichloromethane (DCM)Data not available---
ChloroformData not available---

Qualitative Solubility Insights

While quantitative data is absent, some qualitative inferences can be drawn. A structurally related compound, JS-11, also an hNPR1 inhibitor, was reported to be dissolved in 20% dimethyl sulfoxide (DMSO) for in vivo studies. This suggests that this compound may also exhibit at least partial solubility in DMSO and aqueous solutions containing a percentage of this organic co-solvent.

Based on the general principle of "like dissolves like," the chemical structure of this compound, which contains both polar functional groups and a non-polar core, suggests it may have limited solubility in purely aqueous or highly non-polar solvents. A mixture of polar and non-polar solvents, or the use of a polar aprotic solvent like DMSO, is likely to be a good starting point for solubilization.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the solubility of this compound, the following generic protocol for the shake-flask method is provided. This method is a standard approach for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound compound

  • Selected solvent (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration that falls within the range of the standard calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

Natriuretic Peptide Receptor 1 (NPR1) Signaling Pathway

This compound exerts its biological effect by inhibiting the NPR1 signaling pathway. Understanding this pathway is crucial for interpreting the functional consequences of this compound activity.

Natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are the endogenous ligands for NPR1. The binding of these peptides to the extracellular domain of NPR1 induces a conformational change in the receptor, which activates its intracellular guanylate cyclase domain. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various target proteins, leading to a cellular response.[1][2]

The following diagram illustrates the canonical NPR1 signaling pathway.

NPR1_Signaling_Pathway cluster_intracellular Intracellular Space NP Natriuretic Peptide (ANP, BNP) NPR1 NPR1 Receptor NP->NPR1 GC_domain Guanylate Cyclase Domain cGMP cGMP GC_domain->cGMP Converts GTP GTP GTP->GC_domain PKG Protein Kinase G (PKG) cGMP->PKG Activates Target_Proteins Target Proteins PKG->Target_Proteins Phosphorylates Cellular_Response Cellular Response Target_Proteins->Cellular_Response Leads to JS5 This compound JS5->NPR1 Inhibits Compound_Characterization_Workflow start High-Throughput Screening hit_id Hit Identification start->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_selection Lead Compound Selection (e.g., this compound) hit_to_lead->lead_selection synthesis Chemical Synthesis & Purification lead_selection->synthesis in_vitro In Vitro Biological Characterization lead_selection->in_vitro physchem Physicochemical Characterization synthesis->physchem solubility Solubility Assessment physchem->solubility permeability Permeability (e.g., PAMPA) physchem->permeability stability Chemical & Metabolic Stability physchem->stability in_vivo In Vivo Studies physchem->in_vivo potency Potency & Efficacy (IC50/EC50) in_vitro->potency selectivity Selectivity Profiling in_vitro->selectivity moa Mechanism of Action Studies in_vitro->moa in_vitro->in_vivo

References

In-depth Technical Guide: Stability and Degradation Profile of JS-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is a template demonstrating the requested format and level of detail. Publicly available scientific literature and databases do not contain information on a specific compound designated "JS-5." To generate a comprehensive and accurate technical guide, a more specific identifier such as a full chemical name, CAS number, or relevant publication citations is required.

Introduction

This guide aims to provide a thorough overview of the stability and degradation profile of a hypothetical compound, herein referred to as this compound. The intended audience for this document includes researchers, scientists, and professionals involved in the various stages of drug development. The subsequent sections will detail the intrinsic stability of this compound under various stress conditions, outline its degradation pathways, and provide methodologies for the key experiments that would be used to assess these characteristics. All quantitative data is presented in tabular format for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical factor influencing its development, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance.

Summary of Forced Degradation Studies

Forced degradation studies would be performed on this compound to evaluate its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/Condition DetailsDurationThis compound Degradation (%)Major Degradants Formed
Acid Hydrolysis 0.1 N HCl24 hoursData not availableData not available
Base Hydrolysis 0.1 N NaOH24 hoursData not availableData not available
Oxidation 3% H₂O₂24 hoursData not availableData not available
Thermal Degradation 60°C7 daysData not availableData not available
Photostability ICH Q1B Option 2-Data not availableData not available
Experimental Protocols for Forced Degradation

A stock solution of this compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water). Aliquots of this stock solution would be subjected to the stress conditions outlined below. At specified time points, samples would be withdrawn, neutralized (if necessary), and diluted to an appropriate concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

  • A solution of this compound is treated with 0.1 N hydrochloric acid.

  • The mixture is incubated at a controlled temperature (e.g., 60°C).

  • Samples are withdrawn at predetermined intervals.

  • The samples are neutralized with an equivalent amount of 0.1 N sodium hydroxide.

  • The resulting solution is analyzed by HPLC.

  • A solution of this compound is treated with 0.1 N sodium hydroxide.

  • The mixture is incubated at a controlled temperature (e.g., 60°C).

  • Samples are withdrawn at predetermined intervals.

  • The samples are neutralized with an equivalent amount of 0.1 N hydrochloric acid.

  • The resulting solution is analyzed by HPLC.

  • A solution of this compound is treated with 3% hydrogen peroxide.

  • The mixture is stored in the dark at room temperature.

  • Samples are withdrawn at predetermined intervals.

  • The resulting solution is analyzed by HPLC.

  • A solid sample of this compound is placed in a thermostatically controlled oven at a specified temperature (e.g., 60°C).

  • Samples are withdrawn at predetermined intervals.

  • The samples are dissolved in a suitable solvent and analyzed by HPLC.

  • A solid sample and a solution of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control samples are kept in the dark under the same conditions.

  • At the end of the exposure period, the samples are analyzed by HPLC.

Degradation Pathway of this compound

Understanding the degradation pathway of this compound is crucial for identifying and characterizing its degradation products. This information is vital for ensuring the safety and efficacy of the final drug product.

(Without specific data on this compound, a hypothetical degradation pathway cannot be constructed. If data were available, a diagram illustrating the chemical transformations of this compound into its primary degradants would be presented here.)

Signaling Pathway Interactions

The interaction of a drug with cellular signaling pathways is fundamental to its mechanism of action and can also play a role in its metabolism and degradation within a biological system.

(As no information is available for this compound, a hypothetical signaling pathway diagram is provided below for illustrative purposes.)

JS5 This compound Receptor Target Receptor JS5->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental Workflow for Stability Analysis

A well-defined experimental workflow is essential for the systematic and reproducible analysis of drug stability.

Start Start: this compound Sample ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation Sampling Sample Collection at Time Points ForcedDegradation->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC DataAnalysis Data Analysis (Quantify this compound and Degradants) HPLC->DataAnalysis PathwayElucidation Degradation Pathway Elucidation DataAnalysis->PathwayElucidation Report Generate Stability Report PathwayElucidation->Report

Caption: General experimental workflow for this compound stability testing.

Conclusion

This document has outlined the necessary components for a comprehensive technical guide on the stability and degradation profile of the hypothetical compound this compound. The provided templates for data tables, experimental protocols, and diagrams illustrate the expected level of detail and presentation. A complete and accurate guide can be produced upon receipt of specific information identifying the compound of interest.

Methodological & Application

Application Notes and Protocols for Interleukin-5 (IL-5) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "JS-5" did not yield specific results in scientific literature. This document pertains to Interleukin-5 (IL-5), a well-characterized cytokine, which is likely the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-5 (IL-5) is a pleiotropic cytokine, primarily secreted by T helper-2 (Th2) cells and mast cells. It plays a crucial role in the maturation, differentiation, activation, and survival of eosinophils. IL-5 is also involved in the growth of B cells and the enhancement of immunoglobulin secretion. Due to its central role in eosinophil-mediated inflammation, IL-5 is a key target in the research and development of therapeutics for allergic diseases, asthma, and other eosinophilic disorders. This document provides detailed protocols for essential in vitro assays to quantify IL-5 and assess its biological activity.

Data Presentation

Table 1: Quantitative Specifications of Commercial Human IL-5 ELISA Kits

ParameterR&D Systems (M5000)Cloud-Clone Corp.ElabscienceLeinco Technologies
Assay Type Solid Phase Sandwich ELISASandwich ELISASandwich ELISASandwich ELISA
Sample Types Cell Culture Supernates, SerumSerum, Plasma, Tissue HomogenatesSerum, Plasma, Cell Culture SupernatantCell Culture Supernates, Serum, Plasma
Sensitivity 7 pg/mL< 1.1 pg/mL9.38 pg/mLLot-specific
Assay Range 15.6 - 1,000 pg/mL31.25 - 2000 pg/mL15.63 - 1000 pg/mLLot-specific
Assay Length 4.5 hours~3 hours~3.5 hours~5 hours

Signaling Pathway

Interleukin-5 exerts its effects by binding to a specific cell surface receptor, which is a heterodimer composed of an IL-5 receptor alpha (IL-5Rα) subunit and a common beta (βc) subunit. The βc subunit is also shared by the receptors for IL-3 and GM-CSF. The binding of IL-5 to its receptor triggers a cascade of intracellular signaling events, primarily through the JAK-STAT and Ras-MAPK pathways, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation.

IL5_Signaling_Pathway Interleukin-5 (IL-5) Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-5 IL-5 IL-5Rα IL-5Rα IL-5->IL-5Rα Binding βc βc JAK2_1 JAK2 IL-5Rα->JAK2_1 Activation JAK2_2 JAK2 βc->JAK2_2 Activation STAT5 STAT5 JAK2_1->STAT5 Phosphorylation JAK2_2->STAT5 Phosphorylation Ras Ras JAK2_2->Ras Activation pSTAT5 pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization Gene_Expression Gene Expression (Survival, Proliferation, Differentiation) STAT5_dimer->Gene_Expression Transcription Regulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Transcription Regulation ELISA_Workflow Sandwich ELISA Experimental Workflow prep Reagent Preparation (Standards, Samples) add_sample Add Standards & Samples to Coated Plate (100 µL) prep->add_sample incubate1 Incubate (2h, 37°C) add_sample->incubate1 wash1 Wash Plate (3-5x) incubate1->wash1 add_detection_ab Add Detection Antibody (100 µL) wash1->add_detection_ab incubate2 Incubate (1h, 37°C) add_detection_ab->incubate2 wash2 Wash Plate (3-5x) incubate2->wash2 add_hrp Add Streptavidin-HRP (100 µL) wash2->add_hrp incubate3 Incubate (30min, 37°C) add_hrp->incubate3 wash3 Wash Plate (5x) incubate3->wash3 add_substrate Add TMB Substrate (90 µL) wash3->add_substrate incubate4 Incubate in Dark (15-30min, RT) add_substrate->incubate4 add_stop Add Stop Solution (50 µL) incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis read_plate->analyze

Application Notes and Protocols for JS-K in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Initial searches for "JS-5" did not yield a well-characterized compound for cell culture applications. The following information is provided for JS-K , a diazen-1-ium-1,2-diolate nitric oxide (NO) prodrug, which is well-documented for its pro-apoptotic effects in cancer cell lines and is likely the compound of interest for this application.

Introduction to JS-K

JS-K is a promising anti-cancer agent that belongs to the arylated diazeniumdiolate family of nitric oxide (NO) prodrugs. Its mechanism of action is contingent on its activation by glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells. This selective activation leads to the intracellular release of NO, which in turn induces oxidative and nitrosative stress, DNA damage, and ultimately, apoptosis in cancer cells. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JS-K in in vitro cell culture experiments.

Mechanism of Action

JS-K exerts its cytotoxic effects primarily through the induction of apoptosis via two interconnected signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Ubiquitin-Proteasome Pathway.

MAPK/JNK Signaling Pathway

Upon its activation and subsequent NO release, JS-K induces reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular stress. This stress activates the c-Jun N-terminal kinase (JNK) signaling cascade, a key component of the MAPK pathway. Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, which in turn modulates the expression of genes involved in apoptosis.

MAPK_JNK_Pathway JSK JS-K GST GST JSK->GST Activation NO Nitric Oxide (NO) GST->NO ROS_RNS ROS/RNS NO->ROS_RNS Stress Cellular Stress ROS_RNS->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis

JS-K induced MAPK/JNK signaling pathway.

Ubiquitin-Proteasome Pathway

JS-K has also been shown to modulate the ubiquitin-proteasome system. The release of NO can lead to the S-nitrosylation of proteins, including components of the proteasome, potentially altering its activity. Furthermore, JS-K can influence the stability of key regulatory proteins involved in apoptosis by affecting their ubiquitination and subsequent degradation by the 26S proteasome. For instance, it can lead to the accumulation of pro-apoptotic proteins and the degradation of anti-apoptotic proteins.

Ubiquitin_Proteasome_Pathway JSK JS-K NO Nitric Oxide (NO) JSK->NO Proteasome 26S Proteasome NO->Proteasome Modulation Anti_Apoptotic Anti-apoptotic Proteins Proteasome->Anti_Apoptotic Degradation Pro_Apoptotic Pro-apoptotic Proteins (e.g., p53) Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis E3 E3 Ubiquitin Ligases E3->Anti_Apoptotic Ubiquitination DUBs Deubiquitinases DUBs->Pro_Apoptotic Stabilization

JS-K's influence on the Ubiquitin-Proteasome Pathway.

Quantitative Data

The effective concentration of JS-K can vary significantly depending on the cell line and the duration of exposure. The following table summarizes reported 50% inhibitory concentration (IC50) values for JS-K in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MM.1SMultiple Myeloma~1.048
U266Multiple Myeloma~2.548
H1703Non-Small Cell Lung Cancer0.3372
H1944Non-Small Cell Lung Cancer1.0172
A549Non-Small Cell Lung Cancer~0.7572
H460Non-Small Cell Lung Cancer~0.572
PC-3Prostate Cancer~1.548
LNCaPProstate Cancer~2.048

Note: These values should be used as a starting point for optimization in your specific experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of JS-K on cancer cells in culture.

General Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture JSK_Treatment JS-K Treatment (Varying Concentrations & Times) Cell_Culture->JSK_Treatment Viability Cell Viability Assay (MTT / CCK-8) JSK_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) JSK_Treatment->Apoptosis Western Western Blot Analysis (p-JNK, c-Jun, etc.) JSK_Treatment->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis End End Data_Analysis->End

A general workflow for in vitro experiments with JS-K.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of JS-K on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JS-K stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • JS-K Treatment:

    • Prepare serial dilutions of JS-K in complete medium from the stock solution. A suggested starting range is 0.1 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest JS-K concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared JS-K dilutions or control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after JS-K treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JS-K stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with various concentrations of JS-K (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for JNK Phosphorylation

This protocol is for detecting the activation of the JNK signaling pathway by assessing the phosphorylation of JNK.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • JS-K stock solution

  • 6-well or 10 cm cell culture dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with JS-K as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

Conclusion

JS-K is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action, involving the activation of the MAPK/JNK pathway and modulation of the ubiquitin-proteasome system, makes it a valuable tool for cancer research. The protocols provided here offer a framework for investigating the in vitro effects of JS-K. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. Careful consideration of the compound's stability and handling is crucial for successful experimentation.

Application Notes and Protocols for JS-5 (JNK Inhibitor) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "JS-5" is not a universally recognized standard nomenclature. Based on available research, it is strongly indicated to be a shorthand for a c-Jun N-terminal kinase (JNK) inhibitor. This document will focus on a well-characterized JNK inhibitor, AS601245 (also known as JNK Inhibitor V) , as a representative molecule for "this compound". Researchers should verify the specific identity of their compound before applying these protocols.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling pathway is implicated in a variety of physiological and pathological processes, including apoptosis, inflammation, neurodegeneration, and cancer.[1][2] Inhibition of the JNK pathway has emerged as a promising therapeutic strategy for a range of diseases.

AS601245 is a potent, selective, and ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][3] It is orally active and has been shown to possess neuroprotective and anti-inflammatory properties in various animal models.[3][4] These application notes provide a summary of the administration of AS601245 in animal models, including quantitative data, experimental protocols, and relevant signaling pathways.

Data Presentation

Table 1: In Vitro Potency of AS601245
TargetIC₅₀ (nM)
hJNK1150[1][3]
hJNK2220[1][3]
hJNK370[1][3]
Table 2: In Vivo Administration and Efficacy of AS601245 in Animal Models
Animal ModelDisease/ConditionAdministration RouteDosageKey FindingsReference
GerbilTransient Global IschemiaIntraperitoneal (i.p.)40, 60, and 80 mg/kgSignificantly protected against the delayed loss of hippocampal CA1 neurons. At 80 mg/kg, reduced neurite damage by 67% and astrocyte activation by 84%. Prevented ischemia-induced memory impairment.[3][5]
Mouse (C3H/HEN)LPS-induced InflammationOral (p.o.)0.3, 1, 3, or 10 mg/kgPotently inhibited LPS-induced TNF-α release in a dose-dependent manner.[3]
Mouse (APPswe/PS1dE9)Alzheimer's DiseaseSystemic (specific route not detailed)Not specifiedA related JNK inhibitor, SP600125, improved cognitive deficits and reduced amyloid plaque burden.[6]
Mouse (Xenograft)Colon CancerNot specifiedNot specifiedShowed promising anticancer effects in CaCo-2 colon cancer cells.[4]

Experimental Protocols

Acute Toxicity Study in Mice

This protocol is a general guideline for determining the maximum tolerated dose (MTD) and assessing the acute toxicity of a JNK inhibitor like AS601245.

G cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis p1 Animal Acclimatization (1 week) a1 Dose Escalation Groups (e.g., 10, 20, 40, 80 mg/kg) p1->a1 p2 Compound Formulation (e.g., in DMSO & PEG300) a2 Single Dose Administration (e.g., i.p. or p.o.) p2->a2 a1->a2 a3 Monitor for Clinical Signs (up to 14 days) a2->a3 a4 Record Body Weight a3->a4 an4 Determine MTD a3->an4 an1 Necropsy a4->an1 a4->an4 an2 Histopathology of Organs an1->an2 an3 Blood Chemistry & Hematology an1->an3 an2->an4 an3->an4

Caption: Workflow for evaluating the efficacy of a JNK inhibitor in a mouse model of Alzheimer's disease.

Methodology:

  • Animals: Use middle-aged (e.g., 6-9 months old) APPswe/PS1dE9 transgenic mice and wild-type littermates as controls.

  • Compound Administration: Administer AS601245 or vehicle control daily for a chronic period (e.g., 12 weeks) via a systemic route such as intraperitoneal injection. Doses should be based on prior toxicity and pharmacokinetic studies.

  • Behavioral Assessment: Perform cognitive testing, such as the Morris water maze or novel object recognition test, before and after the treatment period to assess learning and memory.

  • Histological and Biochemical Analysis: At the end of the study, perfuse the animals and collect the brains. One hemisphere can be fixed for immunohistochemistry to analyze amyloid plaque burden, tau hyperphosphorylation, and neuroinflammation. The other hemisphere can be used for biochemical analysis, such as Western blotting to measure levels of phosphorylated JNK and c-Jun, and ELISAs to quantify Aβ levels.

Signaling Pathways

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAP kinase (JNK). This pathway is activated by various stress stimuli and leads to the phosphorylation of numerous downstream targets, including transcription factors and mitochondrial proteins, to regulate cellular processes like apoptosis and inflammation.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_downstream Downstream Effects cluster_response Cellular Response Cytokines Inflammatory Cytokines (TNF-α, IL-1) ASK1 ASK1 Cytokines->ASK1 MEKK1 MEKK1 Cytokines->MEKK1 MLK MLK Cytokines->MLK ROS Oxidative Stress (ROS) ROS->ASK1 ROS->MEKK1 ROS->MLK UV UV Radiation UV->ASK1 UV->MEKK1 UV->MLK MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MLK->MKK7 JNK JNK (JNK1/2/3) MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Bcl2_family Bcl-2 family proteins (Bim, Bad, Bcl-xL) JNK->Bcl2_family JS5 This compound (AS601245) JS5->JNK Inhibition Inflammation Inflammation cJun->Inflammation Proliferation Proliferation ATF2->Proliferation Apoptosis Apoptosis p53->Apoptosis Bcl2_family->Apoptosis

Caption: The JNK signaling pathway, illustrating points of activation and inhibition by this compound (AS601245).

JNK's Role in Apoptosis

JNK promotes apoptosis through two main mechanisms: the transcriptional regulation of pro-apoptotic genes via transcription factors like c-Jun and p53, and the direct phosphorylation and regulation of mitochondrial proteins belonging to the Bcl-2 family.

JNK_Apoptosis_Pathway cluster_transcriptional Transcriptional Regulation cluster_mitochondrial Mitochondrial Regulation JNK Activated JNK cJun c-Jun JNK->cJun Phosphorylates p53 p53 JNK->p53 Phosphorylates Bim_Bad Bim, Bad (BH3-only proteins) JNK->Bim_Bad Activates Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) JNK->Bcl2_BclxL Inhibits ProApoptoticGenes Pro-apoptotic Genes (e.g., FasL, Bax) cJun->ProApoptoticGenes Activates Transcription p53->ProApoptoticGenes Activates Transcription Apoptosis Apoptosis ProApoptoticGenes->Apoptosis Bim_Bad->Bcl2_BclxL Bax_Bak Bax, Bak Bcl2_BclxL->Bax_Bak CytochromeC Cytochrome c release Bax_Bak->CytochromeC CytochromeC->Apoptosis

Caption: JNK-mediated apoptosis pathways, involving both transcriptional and mitochondrial mechanisms.

References

Application Notes and Protocols for the Quantification of JS-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS-5 is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases. By targeting the JAK-STAT signaling pathway, this compound has demonstrated significant therapeutic potential in preclinical models of various autoimmune diseases and hematological malignancies. The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a range of diseases, making it a key target for therapeutic intervention.

Accurate and reliable quantification of this compound in biological matrices is paramount for the successful development of this compound. These analytical methods are essential for pharmacokinetic (PK) studies, assessing drug metabolism, and establishing a clear relationship between dose, exposure, and pharmacodynamic (PD) response. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound Target

This compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, a key step in the JAK-STAT signaling cascade. The pathway is initiated by the binding of cytokines to their specific receptors on the cell surface, leading to the activation of associated JAKs.[3][4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[3] this compound's inhibition of JAK activity effectively blocks these downstream events.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT STAT (inactive) JAK->STAT 5. STAT Phosphorylation STAT->Receptor STAT_P STAT-P (active) STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation JS5 This compound JS5->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation JS-5_Quantification_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Serum, Tissue) SamplePrep 2. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) SampleCollection->SamplePrep Analysis 3. Analytical Method SamplePrep->Analysis HPLC 4a. HPLC-UV Analysis Analysis->HPLC Routine Analysis LCMS 4b. LC-MS/MS Analysis Analysis->LCMS High Sensitivity DataProcessing 5. Data Processing (Peak Integration, Calibration) HPLC->DataProcessing LCMS->DataProcessing Quantification 6. Concentration Calculation DataProcessing->Quantification Reporting 7. Data Reporting & Review Quantification->Reporting

References

Application Notes and Protocols for JS-5 HPLC Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of JS-5, a novel small molecule drug candidate. The protocols outlined herein are intended to guide researchers through a systematic approach to HPLC method development, from initial screening of stationary and mobile phases to fine-tuning of chromatographic parameters for optimal separation and peak performance. The methodologies are designed to be broadly applicable to small molecule analysis and can be adapted for similar compounds.

Introduction

This compound is a promising therapeutic agent currently under investigation for its potential role in modulating the hypothetical "Kinase Signaling Pathway," which is implicated in certain proliferative diseases. As with any drug development program, the establishment of a reliable and accurate analytical method for the quantification of the active pharmaceutical ingredient (API) is a critical early- B C step.[1][2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds.[2][3] This application note details a systematic approach to the development of a stability-indicating RP-HPLC method for this compound.

Hypothetical Profile of this compound

For the purpose of this application note, this compound is a hypothetical novel small molecule with the following assumed characteristics:

  • Chemical Class: Kinase Inhibitor

  • Molecular Weight: Approximately 450 g/mol

  • Polarity: Moderately polar

  • Solubility: Soluble in acetonitrile, methanol, and DMSO; sparingly soluble in water.

  • UV Absorbance: Maximum absorbance (λmax) at 260 nm.

  • pKa: 4.5 (weakly acidic)

HPLC Method Development Protocol

Initial Instrument and Reagent Preparation
  • HPLC System: A properly qualified HPLC or UHPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid, ammonium acetate, and other buffer salts should be of the highest purity available.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. From this, prepare a working solution of 100 µg/mL for initial method development.

Column and Mobile Phase Screening

The initial phase of method development involves screening a variety of column stationary phases and mobile phase compositions to identify the most promising starting conditions for good peak shape and retention.[4]

Experimental Protocol:

  • Column Selection: Screen a minimum of three columns with different stationary phase chemistries. A good starting point would be:

    • A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • A C8 column

    • A phenyl-hexyl column

  • Mobile Phase Screening: For each column, perform a generic gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 260 nm

  • Evaluation: Evaluate the chromatograms for retention time, peak shape (asymmetry), and the presence of any interfering peaks.

Optimization of Mobile Phase and Gradient

Once a suitable column and mobile phase system are selected, the next step is to optimize the gradient and mobile phase composition to achieve the desired resolution and run time.

Experimental Protocol:

  • Gradient Optimization: Based on the results from the screening phase, adjust the gradient slope to improve the separation of this compound from any impurities. A shallower gradient will generally provide better resolution.

  • Isocratic vs. Gradient: For a simple sample matrix, an isocratic method (constant mobile phase composition) may be sufficient.[5] If the initial screening shows a wide range of analyte polarities or the presence of late-eluting impurities, a gradient method is preferable.[5]

  • pH Adjustment: Since this compound is a weakly acidic compound, the pH of the mobile phase can significantly affect its retention and peak shape.[6] It is recommended to experiment with different pH values around the pKa of the compound (e.g., pH 3.0, 4.5, and 6.0) using appropriate buffers (e.g., formate or acetate buffers).

Method Finalization and Verification

After optimization, the final method parameters are established. The method should then be verified for its suitability for the intended application.

Data Presentation

The following table summarizes hypothetical data from the column and mobile phase screening experiments for this compound.

ColumnMobile Phase SystemRetention Time (min)Peak AsymmetryTheoretical PlatesResolution (from nearest impurity)
C180.1% Formic Acid in ACN/Water8.21.1120001.8
C80.1% Formic Acid in ACN/Water6.51.295001.5
Phenyl-Hexyl0.1% Formic Acid in ACN/Water7.81.3110001.7
C1810mM Ammonium Acetate pH 4.5 in ACN/Water9.51.0150002.2

Table 1: Hypothetical results from column and mobile phase screening for this compound.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analytical Target Profile ScreenColumns Screen Columns (C18, C8, Phenyl) Start->ScreenColumns ScreenMobilePhases Screen Mobile Phases (ACN, MeOH, Buffers) ScreenColumns->ScreenMobilePhases OptimizeGradient Optimize Gradient Profile ScreenMobilePhases->OptimizeGradient OptimizeTemp Optimize Column Temperature OptimizeGradient->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow FinalizeMethod Finalize Method Parameters OptimizeFlow->FinalizeMethod Validate Perform Method Validation (ICH Guidelines) FinalizeMethod->Validate End Robust HPLC Method Validate->End

Caption: Workflow for HPLC Method Development of this compound.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes JS5 This compound JS5->Kinase1 Inhibits

Caption: Hypothetical Signaling Pathway Modulated by this compound.

References

Application Note: Quantitative Analysis of JS-5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JS-5 is a novel small molecule compound under investigation for its therapeutic potential. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.[1][2] This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and multiple reaction monitoring (MRM) for detection, ensuring high throughput and accuracy.[3]

Experimental Protocols

1. Sample Preparation

A simple and effective protein precipitation method was employed for the extraction of this compound from human plasma.[4] This technique is well-suited for high-throughput analysis due to its speed and simplicity.

  • Materials:

    • Human plasma (K2EDTA)

    • Acetonitrile (LC-MS grade)

    • This compound analytical standard

    • This compound-d4 (deuterated internal standard)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard (this compound-d4) working solution (100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column, which is a common choice for small molecule analysis.[5] The gradient elution ensures efficient separation of this compound from endogenous plasma components, minimizing matrix effects.[6]

Parameter Value
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
2.6
4.0

3. Mass Spectrometry

A triple quadrupole mass spectrometer was used for the detection of this compound and its internal standard. The instrument was operated in positive electrospray ionization (ESI) mode, and quantification was performed using multiple reaction monitoring (MRM).[3][7] The MRM transitions and compound-specific parameters were optimized to maximize sensitivity and selectivity.[5][8]

Parameter This compound This compound-d4 (IS)
Precursor Ion (Q1) m/z 350.2354.2
Product Ion (Q3) m/z 180.1184.1
Declustering Potential (DP) 80 V80 V
Collision Energy (CE) 25 eV25 eV
Collision Cell Exit Potential (CXP) 10 V10 V
Ionization Mode Positive Electrospray Ionization (ESI)
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 55 psi
Curtain Gas (CUR) 35 psi
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500°C

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and matrix effect. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99. The intra- and inter-day precision and accuracy were within ±15%.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound-d4) plasma->add_is precipitate 3. Add Acetonitrile (300 µL) add_is->precipitate vortex 4. Vortex (1 min) precipitate->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject (5 µL) supernatant->injection lc_separation 8. LC Separation (C18 Column) injection->lc_separation ms_detection 9. MS/MS Detection (MRM) lc_separation->ms_detection integration 10. Peak Integration ms_detection->integration quantification 11. Quantification integration->quantification reporting 12. Report Generation quantification->reporting

Caption: Experimental workflow for this compound quantification.

mrm_optimization infusion Direct Infusion of this compound Standard q1_scan Q1 Scan to Identify Precursor Ion ([M+H]+) infusion->q1_scan product_scan Product Ion Scan of Precursor Ion q1_scan->product_scan select_fragments Select Stable & Abundant Product Ions product_scan->select_fragments optimize_ce Optimize Collision Energy (CE) for Each Transition select_fragments->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp final_mrm Final MRM Method optimize_dp->final_mrm

Caption: MRM method development logical flow.

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and the high selectivity and sensitivity of the MRM detection make this method suitable for supporting drug development studies from early discovery to clinical trials.[9]

References

Unidentified Compound "JS-5": Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound designated "JS-5" for use in protein binding assays have yielded no identification of a specific molecule with this name in publicly available scientific and chemical databases. The term "this compound" appears to be ambiguous and does not correspond to a known inhibitor, ligand, or biological compound, making the generation of detailed application notes and protocols impossible at this time.

Extensive searches across scientific literature and chemical compound databases for "this compound" in the context of protein binding, drug development, and biological assays did not return any relevant results. The search results were primarily dominated by references to JavaScript programming language versions (often abbreviated as JS) and general concepts in drug discovery, such as the "Rule of Five," which provides guidelines for the physicochemical properties of potential drug candidates.

Without a definitive identification of "this compound," critical information required for creating the requested application notes and protocols is unavailable. This includes:

  • Target Protein: The specific protein or class of proteins that this compound is intended to bind with is unknown.

  • Quantitative Binding Data: There is no public data on the binding affinity (e.g., dissociation constant, Kd) or inhibitory concentration (IC50) of this compound for any protein target.

  • Mechanism of Action: The mode of interaction between this compound and its potential target, as well as its effect on any signaling pathways, is not documented.

  • Experimental Context: No published studies or protocols mention the use of a compound named this compound, preventing the adaptation of existing methodologies.

It is possible that "this compound" is an internal company codename for a proprietary compound, a very recently synthesized molecule not yet in the public domain, or a typographical error in the provided topic.

Recommendations for the User:

To enable the creation of the requested content, it is essential to first correctly identify the molecule . We recommend the following steps:

  • Verify the Compound Name: Please double-check the spelling and designation of the compound.

  • Provide Additional Identifiers: If available, please provide a chemical structure, CAS number, IUPAC name, or any other standard chemical identifier.

  • Specify the Biological Context: Information about the intended protein target, the biological pathway of interest, or the disease area being studied would be highly beneficial in narrowing down the search.

Once the compound is unambiguously identified, it will be possible to proceed with a thorough literature search to gather the necessary data for creating comprehensive application notes, detailed experimental protocols, and the requested data visualizations. Without this clarification, we are unable to fulfill the request.

Application Notes and Protocols for Studying PDE5 Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological processes, most notably in regulating blood flow and signal transduction.[1][2][3] The inhibition of PDE5 has emerged as a significant therapeutic strategy for conditions such as erectile dysfunction and pulmonary hypertension.[1][2][3][4] These application notes provide a comprehensive guide for researchers and professionals involved in the discovery and development of novel PDE5 inhibitors. The following sections detail the principles of PDE5 activity, protocols for enzymatic inhibition assays, and methods for data analysis and visualization.

PDE5 inhibitors function by blocking the degradative action of the PDE5 enzyme on cyclic guanosine monophosphate (cGMP).[2][3] This leads to an accumulation of cGMP, which in turn activates protein kinase G and results in the relaxation of vascular smooth muscle, leading to vasodilation.[3] The study of PDE5 inhibitors is critical for understanding their therapeutic potential and for the development of new drugs with improved efficacy and safety profiles.

Signaling Pathway of PDE5 Action

The diagram below illustrates the signaling pathway involving PDE5 and the mechanism of its inhibition. Nitric oxide (NO) stimulates guanylate cyclase (GC) to produce cGMP, which then acts as a second messenger. PDE5 hydrolyzes cGMP to GMP, thus terminating the signal. PDE5 inhibitors prevent this hydrolysis, leading to prolonged cGMP signaling.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC activates cGMP cGMP GC->cGMP catalyzes conversion of GTP GTP GTP GTP->cGMP GMP GMP cGMP->GMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5->GMP Vasodilation Vasodilation PKG->Vasodilation promotes Inhibitor PDE5 Inhibitor Inhibitor->PDE5 inhibits

Caption: Signaling pathway of PDE5 and its inhibition.

Experimental Protocols

A fundamental method for studying PDE5 inhibition is the in vitro enzyme activity assay. This assay measures the rate of cGMP hydrolysis by PDE5 in the presence and absence of a potential inhibitor.

Principle of the Assay

The activity of PDE5 is determined by measuring the amount of cGMP that is converted to GMP over a specific period. The inhibitory potential of a compound is then assessed by its ability to reduce this rate of conversion. A common method involves using a commercially available PDE5 assay kit, which often employs a colorimetric or fluorescent readout.

Materials and Reagents
  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • PDE5 inhibitor (e.g., sildenafil as a positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

  • Detection reagents (as provided in a commercial assay kit)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

The following diagram outlines the general workflow for a PDE5 inhibition assay.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Assay Buffer to Microplate Wells A->B C Add Test Compound/Control B->C D Add PDE5 Enzyme C->D E Pre-incubate D->E F Initiate Reaction by Adding cGMP E->F G Incubate at 37°C F->G H Stop Reaction G->H I Add Detection Reagents H->I J Measure Signal (Absorbance/Fluorescence) I->J K Data Analysis J->K

Caption: General workflow for a PDE5 enzymatic inhibition assay.

Detailed Protocol
  • Reagent Preparation: Prepare stock solutions of the test compounds and a known PDE5 inhibitor (e.g., sildenafil) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds to be tested.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control).

    • Recombinant PDE5 enzyme.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction using the stop reagent provided in the assay kit.

  • Signal Detection: Add the detection reagents as per the manufacturer's instructions. This step typically involves an enzymatic coupling reaction that produces a colorimetric or fluorescent signal proportional to the amount of GMP produced.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Data Presentation and Analysis

The results of the inhibition assay should be quantified to determine the potency of the test compounds. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of an inhibitor.

Calculation of Percent Inhibition

The percentage of PDE5 inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [ (Control Activity - Inhibitor Activity) / Control Activity ] x 100

Where:

  • Control Activity: The signal from the wells with no inhibitor (vehicle only).

  • Inhibitor Activity: The signal from the wells containing the test compound.

IC50 Determination

The IC50 value is the concentration of an inhibitor that is required to reduce the activity of the enzyme by 50%. This value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Summary Table

The following table provides a template for summarizing the quantitative data from a PDE5 inhibition study.

CompoundTarget EnzymeAssay TypeIC50 (nM)Hill Slope
Sildenafil (Control)PDE5A1Fluorescent2.51.1
Test Compound APDE5A1Fluorescent15.21.0
Test Compound BPDE5A1Fluorescent8.91.2
Test Compound CPDE5A1Fluorescent25.60.9

Logical Relationship of Inhibition Types

Understanding the type of inhibition is crucial for characterizing the mechanism of action of a novel inhibitor. The main types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.[5]

Inhibition_Types cluster_main Types of Reversible Enzyme Inhibition Inhibition Reversible Inhibition Competitive Competitive Binds to Active Site Inhibition->Competitive NonCompetitive Non-competitive Binds to Allosteric Site Inhibition->NonCompetitive Uncompetitive Uncompetitive Binds to ES Complex Inhibition->Uncompetitive

Caption: Classification of reversible enzyme inhibition types.

Further kinetic studies, such as generating Lineweaver-Burk plots, can be performed to elucidate the specific mechanism of inhibition of promising compounds.

Conclusion

The protocols and guidelines presented here offer a robust framework for the in vitro characterization of PDE5 inhibitors. Accurate and reproducible data generated from these studies are essential for the identification and optimization of lead compounds in the drug discovery pipeline. By following these detailed methodologies, researchers can effectively evaluate the potency and mechanism of action of novel PDE5 inhibitors, paving the way for the development of new therapeutics.

References

JS-5 as a fluorescent probe application

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to provide specific application notes and protocols for a fluorescent probe designated as "JS-5". My search of publicly available scientific literature and databases did not yield information on a probe with this specific name.

For the creation of accurate and reliable application notes and protocols for a fluorescent probe, detailed information including its chemical structure, target analyte, photophysical properties (excitation and emission wavelengths, quantum yield, etc.), and mechanism of action is essential.

To receive the detailed application notes and protocols you require, please provide a more specific identifier for the fluorescent probe, such as:

  • The full chemical name or CAS number.

  • The target analyte or biological process it is designed to detect.

  • A reference to a scientific publication where "this compound" is described.

Once more specific information is available, I can provide a comprehensive guide for researchers, scientists, and drug development professionals, complete with data tables, detailed experimental protocols, and illustrative diagrams as originally requested.

Unraveling the Role of JS-5 in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates. The efficiency and success of any HTS campaign hinge on robust and well-characterized assays and reagents. This document provides detailed application notes and protocols for the utilization of JS-5, a critical component in specific HTS applications. While the precise chemical identity and mechanism of action of a compound designated "this compound" are not publicly available, this guide is structured to be a comprehensive resource, adaptable to a user-defined molecule fitting within relevant screening paradigms. For the purpose of illustration, we will conceptualize this compound as a modulator of a key signaling pathway.

Fictional Target Pathway: The "this compound" Modulated Kinase Cascade

To provide a practical framework, we will consider this compound as a potent and selective inhibitor of the hypothetical "Juno Kinase," a serine/threonine kinase implicated in inflammatory diseases. The following signaling pathway diagram illustrates the putative mechanism of action.

JS-5_Signaling_Pathway Ligand Inflammatory Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Juno_Kinase Juno Kinase Receptor->Juno_Kinase Activates Downstream_Kinase Downstream Kinase Juno_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces JS5 This compound JS5->Juno_Kinase Inhibits

Caption: Putative signaling pathway of Juno Kinase and the inhibitory action of this compound.

High-Throughput Screening Workflow

The following diagram outlines a typical HTS workflow designed to identify inhibitors of the Juno Kinase, such as this compound.

HTS_Workflow Compound_Library Compound Library (e.g., 100,000 compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Primary High-Throughput Screening (HTS) Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of Juno Kinase.

Materials:

  • Juno Kinase (recombinant)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (including this compound as a positive control) dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense 20 nL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Reagent Preparation:

    • Prepare a 2X solution of Juno Kinase and Alexa Fluor™ 647-labeled Kinase Tracer in Assay Buffer.

    • Prepare a 2X solution of Europium-labeled anti-GST antibody in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X Kinase/Tracer solution to each well of the compound plate.

    • Add 5 µL of the 2X Antibody solution to each well.

    • The final reaction volume is 10 µL.

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader with the following settings:

      • Excitation: 340 nm

      • Emission 1 (Acceptor): 665 nm

      • Emission 2 (Donor): 615 nm

      • Delay time: 100 µs

      • Integration time: 200 µs

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Identify "hits" as compounds that exhibit a predefined level of inhibition (e.g., >50%).

Dose-Response Assay for IC₅₀ Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC₅₀ value).

Protocol:

  • Follow the same procedure as the primary HTS assay.

  • Use a 10-point, 3-fold serial dilution of the hit compounds, starting from a high concentration (e.g., 100 µM).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The quantitative data from the dose-response assays should be summarized in a clear and structured table for easy comparison of compound potencies.

Compound IDIC₅₀ (nM)Hill Slope
This compound 15.21.10.99
Hit 187.50.90.98
Hit 2250.11.20.99
Hit 3>10,000N/AN/A

Conclusion

This document provides a comprehensive, albeit illustrative, guide to the application of a hypothetical molecule, this compound, in a high-throughput screening campaign targeting a specific kinase. The provided protocols for a TR-FRET-based primary screen and subsequent dose-response assays offer a robust framework for identifying and characterizing novel inhibitors. The logical workflow and clear data presentation are essential for efficient drug discovery and development. Researchers and scientists can adapt these principles and methodologies to their specific targets and compound libraries to accelerate the identification of promising new therapeutic agents.

Application Notes and Protocols for Interleukin-5 (IL-5) in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "JS-5" did not yield specific results for a molecule or technology directly involved in gene expression analysis. Based on the search results, a possible interpretation is a reference to Interleukin-5 (IL-5) , a key cytokine involved in the regulation of gene expression in various cell types, particularly eosinophils and B cells. These application notes and protocols are therefore based on the role of IL-5 in gene expression analysis.

Introduction

Interleukin-5 (IL-5) is a cytokine that plays a crucial role in the growth, differentiation, activation, and survival of eosinophils and B cells.[1][2] Its signaling cascade ultimately leads to the activation of transcription factors that modulate the expression of specific genes.[1] Understanding the impact of IL-5 on gene expression is vital for research in immunology, allergic diseases like asthma, and certain hematological malignancies.[1][2] These application notes provide an overview of the IL-5 signaling pathway and detailed protocols for analyzing IL-5-induced gene expression changes.

Core Signaling Pathway

IL-5 initiates its effects by binding to a specific receptor complex on the cell surface. This receptor is a heterodimer composed of an IL-5-specific α-subunit and a common β-subunit that is also shared by the receptors for IL-3 and GM-CSF.[1][2] The β-subunit is critical for signal transduction. Upon IL-5 binding, a cascade of intracellular signaling events is triggered, primarily through the JAK-STAT and Ras-MAPK pathways, leading to the transcription of target genes.[1][2][3]

IL5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL5R IL-5 Receptor (α/βc) JAK2 JAK2 IL5R->JAK2 Activation Ras Ras IL5R->Ras Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation & Activation Raf Raf-1 Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Translocation & Activation IL5 Interleukin-5 (IL-5) IL5->IL5R Binding

Caption: IL-5 Signaling Pathway Leading to Gene Expression.

Quantitative Data on IL-5 Mediated Gene Expression

The following table summarizes hypothetical quantitative data representing the kind of results that can be obtained from gene expression analysis experiments after IL-5 stimulation. The data illustrates changes in the expression of genes known to be affected by IL-5 signaling in a human eosinophil-like cell line.

Gene SymbolGene NameFunctionFold Change (IL-5 vs. Control)p-value
BCL2L1BCL2-like 1Apoptosis inhibitor4.5< 0.01
CCR3C-C motif chemokine receptor 3Eosinophil chemotaxis3.2< 0.01
CSF2RBColony stimulating factor 2 receptor betaCommon beta subunit of IL-3/IL-5/GM-CSF receptors1.8< 0.05
CEBPECCAAT/enhancer binding protein epsilonEosinophil differentiation2.5< 0.05
CASP3Caspase 3Apoptosis executioner-2.0< 0.05

Experimental Protocols

Protocol 1: In Vitro Stimulation of Eosinophilic Cell Line with IL-5

This protocol describes the stimulation of a human eosinophilic cell line (e.g., TF-1 or AML14.3D10) with recombinant human IL-5 to induce gene expression changes.

Materials:

  • Human eosinophilic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human IL-5 (carrier-free)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the eosinophilic cells in RPMI-1640 complete medium to a density of approximately 1 x 10^6 cells/mL.

  • Seed 2 x 10^6 cells in 2 mL of fresh medium into each well of a 6-well plate.

  • Prepare a stock solution of recombinant human IL-5 in sterile PBS.

  • Treat the cells with the desired concentration of IL-5 (e.g., 10 ng/mL). For the control wells, add an equivalent volume of PBS.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 4, 8, or 24 hours) to allow for gene expression changes.

  • After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Proceed immediately to RNA extraction or store the cell pellet at -80°C.

Protocol 2: RNA Extraction and Quantitative PCR (qPCR) Analysis

This protocol outlines the steps for extracting total RNA from IL-5 stimulated cells and analyzing the expression of target genes using qPCR.

Materials:

  • Cell pellet from Protocol 1

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific forward and reverse primers (e.g., for BCL2L1, CCR3, and a housekeeping gene like GAPDH)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix for each gene of interest and the housekeeping gene. Each reaction should contain:

      • qPCR master mix

      • Forward primer (final concentration 200-500 nM)

      • Reverse primer (final concentration 200-500 nM)

      • Diluted cDNA template

      • Nuclease-free water to the final volume

    • Set up reactions in triplicate for each sample (control and IL-5 treated) and each gene.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in gene expression in the IL-5 treated samples relative to the control samples.

Experimental Workflow

The following diagram illustrates the general workflow for analyzing IL-5 induced gene expression changes.

Experimental_Workflow cell_culture 1. Cell Culture (Eosinophilic Cell Line) stimulation 2. IL-5 Stimulation (Time Course/Dose Response) cell_culture->stimulation harvest 3. Cell Harvesting & Lysis stimulation->harvest rna_extraction 4. Total RNA Extraction harvest->rna_extraction qc 5. RNA QC & Quantification (A260/A280) rna_extraction->qc cdna_synthesis 6. cDNA Synthesis qc->cdna_synthesis qpcr 7. qPCR Analysis (Target & Housekeeping Genes) cdna_synthesis->qpcr data_analysis 8. Data Analysis (ΔΔCt Method & Fold Change) qpcr->data_analysis

Caption: Workflow for IL-5 Gene Expression Analysis.

References

Application Notes and Protocols: Preparing JS-5 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JS-5 is a potent and selective small molecule inhibitor of the (hypothetical) Janus kinase (JAK) signaling pathway. Due to its therapeutic potential in inflammatory diseases and oncology, precise and accurate preparation of this compound stock solutions is critical for reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in experimental systems.

PropertyValue
Molecular Formula C₂₀H₂₁N₅O₂
Molecular Weight 379.42 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Solubility (at 25°C)
    DMSO≥ 50 mg/mL (≥ 131.78 mM)
    Ethanol~5 mg/mL
    WaterInsoluble
Storage Temperature -20°C

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell-based assays.

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before use to ensure it is completely liquid.

  • Weigh this compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.79 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 379.42 g/mol = 0.00379 g = 3.79 mg

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 3.79 mg of this compound, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months. For long-term storage (greater than 6 months), it is recommended to store the aliquots at -80°C.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation cluster_1 Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B  Calculate required mass C Vortex to Dissolve B->C D Aliquot into Single-Use Tubes C->D  Ensure complete dissolution E Store at -20°C or -80°C D->E

Workflow for preparing this compound stock solutions.
Hypothetical Signaling Pathway of this compound

This compound is a selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases. The diagram below depicts a simplified representation of the JAK/STAT signaling pathway, which is a common target in drug discovery for inflammatory and autoimmune diseases. This compound exerts its effect by blocking the phosphorylation of STAT proteins, thereby inhibiting downstream gene transcription.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates JS5 This compound JS5->JAK Inhibits

Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Safety and Handling

This compound is a bioactive molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided is based on a hypothetical compound "this compound" and should be adapted for your specific research needs and the actual properties of the compound you are using. Always follow good laboratory practices.

Troubleshooting & Optimization

Technical Support Center: JS-5 (JS-K) Experimental Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JS-5 (also known as JS-K), a potent nitric oxide (NO) donor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or JS-K, is a diazeniumdiolate-based nitric oxide (NO) prodrug. Its primary mechanism of action involves the release of nitric oxide upon reaction with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs) which can be found at elevated levels in cancer cells.[1][2] The released NO can then exert a variety of biological effects, including the induction of apoptosis and autophagy in cancer cells.[3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is sparingly soluble in aqueous solutions and ethanol. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] It is also reported to be soluble in N,N-dimethylformamide (DMF).[1] For most cell culture experiments, a concentrated stock solution in DMSO is prepared first and then diluted to the final working concentration in the cell culture medium.

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution of this compound, it is recommended to use anhydrous DMSO. Due to variations in reported solubility, it is best to start with a conservative approach and adjust as needed. The following is a general protocol:

  • Materials:

    • This compound (MW: 384.30 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Protocol:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.

    • Store the stock solution at -20°C, protected from light and moisture.

Q4: What is the stability of this compound in solution?

Stock solutions of this compound in anhydrous DMSO are stable for extended periods when stored at -20°C. However, once diluted in aqueous solutions like cell culture media, the stability of this compound decreases as it begins to react with glutathione to release nitric oxide. Therefore, it is recommended to prepare fresh dilutions of this compound in your experimental medium immediately before each experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitate observed in cell culture medium. The final concentration of DMSO in the medium is too high, causing the compound to precipitate.Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5% (v/v), to maintain solubility and minimize solvent-induced cytotoxicity.
The working concentration of this compound is too high for the aqueous medium.If possible, lower the final working concentration of this compound. If a high concentration is necessary, consider using a solubilizing agent, though this should be carefully validated for its effects on the experimental system.
Inconsistent experimental results. Degradation of this compound in the working solution.Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent levels of intracellular glutathione (GSH) in the cells.Since this compound activation is dependent on GSH, variations in cellular GSH levels can lead to inconsistent results. Ensure consistent cell culture conditions and consider measuring intracellular GSH levels if variability persists.
No observable effect of this compound on cells. Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.
Low intracellular glutathione (GSH) levels.Some cell lines may have inherently low levels of GSH, leading to inefficient activation of this compound. Consider co-treatment with a GSH precursor like N-acetyl-L-cysteine (NAC) as a negative control, as it can prevent the antiproliferative effects of this compound.[1]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can vary between different batches and suppliers.

Solvent Reported Solubility Supplier
DMSO9.3 mg/mLSigma-Aldrich
DMSO2 mg/mL (clear solution, warmed)Sigma-Aldrich
DMSO20 mg/mL (clear)Sigma-Aldrich
DMSO0.3 mg/mLCayman Chemical[1]
DMF0.5 mg/mLCayman Chemical[1]
WaterInsolubleSigma-Aldrich
EthanolSlightly SolubleCayman Chemical[1]

Experimental Protocols & Signaling Pathways

This compound Stock Solution Preparation Workflow

G cluster_workflow This compound Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate volume for desired concentration vortex Vortex to Dissolve (Warm if necessary) add_dmso->vortex store Store at -20°C vortex->store G cluster_pathway This compound Signaling Pathway JS5 This compound NO Nitric Oxide (NO) JS5->NO Activation GSH GSH GSH->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates S_nitrosylation S-nitrosylation NO->S_nitrosylation Mediates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis Induces beta_catenin β-catenin Degradation Degradation beta_catenin->Degradation S_nitrosylation->beta_catenin

References

JS-5 precipitation issues in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for issues related to JS-5 precipitation in buffer solutions. These resources are intended for researchers, scientists, and drug development professionals to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in aqueous buffers?

Precipitation of this compound in aqueous buffers is a common issue that can arise from several factors. The primary causes include exceeding the solubility limit of this compound, inappropriate buffer pH, incorrect buffer composition, and the presence of certain salts. Temperature fluctuations during storage or experimentation can also significantly impact solubility and lead to precipitation.[1][2]

Q2: How does pH influence the solubility of this compound?

The solubility of this compound is highly dependent on the pH of the buffer solution. As an ionizable compound, its charge state changes with pH, which in turn affects its interaction with the solvent. It is crucial to maintain the pH within the recommended range to ensure this compound remains fully dissolved. A significant deviation from the optimal pH can lead to a rapid decrease in solubility and subsequent precipitation.

Q3: Can the type of buffer system used affect this compound stability?

Yes, the choice of buffer system can significantly impact the stability of this compound in solution.[3][4] Different buffer components can interact with this compound in various ways. For instance, phosphate buffers might interact differently than citrate or Tris buffers, potentially influencing the compound's solubility.[3][5] It is recommended to consult the solubility data for this compound in various buffer systems before starting an experiment.

Q4: Is this compound sensitive to temperature changes?

This compound exhibits temperature-dependent solubility. Lower temperatures can decrease its solubility, leading to precipitation. Therefore, it is critical to avoid storing stock solutions or experimental samples at temperatures below the recommended range. If a solution has been refrigerated or frozen, it should be allowed to equilibrate to room temperature and be vortexed thoroughly to ensure JS-t is fully redissolved before use.

Troubleshooting Guides

Issue 1: Precipitation observed upon dissolving this compound in buffer.

Possible Causes:

  • This compound concentration exceeds its solubility limit in the chosen buffer.

  • The buffer pH is outside the optimal range for this compound solubility.

  • The temperature of the buffer is too low.

  • Slow dissolution rate leading to localized high concentrations.

Troubleshooting Steps:

  • Verify Concentration: Cross-reference the intended concentration with the known solubility of this compound in the specific buffer system (see Table 1).

  • Check pH: Measure the pH of the buffer solution before and after adding this compound to ensure it is within the recommended range. Adjust if necessary with dilute acid or base.

  • Increase Temperature: Gently warm the solution to the higher end of the recommended temperature range to aid dissolution.

  • Improve Dissolution Technique: Add this compound powder to the buffer gradually while vortexing or stirring continuously to prevent the formation of localized high-concentration pockets. Sonication can also be employed to facilitate dissolution.[6]

Issue 2: Precipitation forms in a previously clear this compound solution during storage.

Possible Causes:

  • Temperature fluctuations during storage.

  • Evaporation of the solvent, leading to an increase in concentration.

  • Degradation of this compound over time, resulting in less soluble byproducts.

  • pH shift in the buffer during storage.

Troubleshooting Steps:

  • Re-dissolve: Warm the solution to room temperature and vortex thoroughly. If the precipitate re-dissolves, the issue was likely due to temperature.

  • Check for Evaporation: Inspect the container for any signs of solvent loss. If evaporation is suspected, the solution should be discarded as the concentration is no longer accurate.

  • Assess Stability: If precipitation persists after warming and vortexing, the compound may have degraded. It is advisable to prepare a fresh solution.

  • Confirm pH: Remeasure the pH of the solution to check for any shifts.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Buffers at Room Temperature (25°C)

Buffer SystempHIonic Strength (mM)Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.415050
Tris-HCl7.510075
Tris-HCl8.0100120
Citrate Buffer5.050250
Citrate Buffer6.050150

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL this compound Stock Solution in Tris-HCl Buffer (pH 8.0)

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 using 1M HCl.

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Initial Dissolution: Add a small volume of the pH 8.0 Tris-HCl buffer to the this compound powder and gently vortex to create a slurry.

  • Final Volume: Add the remaining buffer to reach the final desired concentration of 100 µg/mL.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure all solid particles are dissolved.

  • Sterilization (Optional): If required for downstream applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at the recommended temperature, protected from light.

Visualizations

cluster_input Initial Observation cluster_troubleshooting Troubleshooting Workflow cluster_solutions Corrective Actions cluster_outcome Outcome start This compound Precipitation Observed check_conc Verify Concentration vs. Solubility Limit start->check_conc check_ph Measure Buffer pH start->check_ph check_temp Assess Storage/Experimental Temperature start->check_temp check_dissolution Review Dissolution Technique start->check_dissolution adjust_conc Lower Concentration or Change Buffer check_conc->adjust_conc adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph adjust_temp Warm Solution Gently check_temp->adjust_temp improve_dissolution Use Vortexing/Sonication check_dissolution->improve_dissolution resolved Precipitate Dissolves adjust_conc->resolved adjust_ph->resolved adjust_temp->resolved improve_dissolution->resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

JS5 This compound Receptor Target Receptor JS5->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway of this compound.

References

JS-5 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with JS-5, a novel kinase inhibitor. Our goal is to help you mitigate potential off-target effects and ensure the successful execution of your experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Unexpected Cell Toxicity at Low Concentrations

Question: I am observing significant cytotoxicity in my cell line at concentrations of this compound that should be well below the IC50 for its intended target. What could be the cause, and how can I troubleshoot this?

Answer:

Unexpected toxicity at low concentrations often points to off-target effects. This compound may be inhibiting one or more kinases that are critical for cell survival in your specific cell model.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting its intended target in your cell line at the concentrations you are using. This can be done by assessing the phosphorylation status of a direct downstream substrate of the target kinase via Western blot.

  • Broad-Spectrum Kinase Profiling: To identify potential off-target interactions, it is highly recommended to perform a broad-spectrum kinase profiling assay.[1][2] This will screen this compound against a large panel of kinases to identify unintended targets.

  • Consult Kinase Profiling Databases: Several online resources provide data on the selectivity of various kinase inhibitors. While this compound is a novel compound, examining data for inhibitors with similar scaffolds can provide clues about potential off-target families.

  • Rescue Experiment: If a specific off-target kinase is identified, you may be able to "rescue" the cells from toxicity by overexpressing a constitutively active form of that kinase or by supplementing the media with a downstream product of the inhibited pathway.

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to inhibition of the intended target, use a structurally unrelated inhibitor for the same target. If this second inhibitor does not cause the same level of toxicity at equivalent on-target inhibition, it is likely that this compound's toxicity is due to off-target effects.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Question: this compound shows high potency in my biochemical assays, but its activity is significantly lower in cell-based assays. Why is there a discrepancy?

Answer:

This is a common challenge in drug development and can be attributed to several factors, including cell permeability, efflux by cellular pumps, or rapid metabolism of the compound within the cell.

Troubleshooting Steps:

  • Assess Cell Permeability: Utilize cellular thermal shift assays (CETSA) or cell-based target engagement assays to determine if this compound is reaching its intracellular target.

  • Investigate ABC Transporter Efflux: Many cell lines express ATP-binding cassette (ABC) transporters that can actively pump foreign compounds out of the cell. You can co-incubate your cells with known ABC transporter inhibitors to see if this potentiates the activity of this compound.

  • Evaluate Compound Stability: Assess the stability of this compound in your cell culture media and in the presence of liver microsomes to determine if it is being rapidly metabolized.

  • Optimize Assay Conditions: Ensure that the ATP concentration in your biochemical assay mimics physiological intracellular ATP levels, as high ATP concentrations can sometimes compete with ATP-competitive inhibitors like many kinase inhibitors.

Frequently Asked Questions (FAQs)

Question: What are the most common off-target effects associated with kinase inhibitors?

Answer:

Off-target effects of kinase inhibitors are highly variable and depend on the specific inhibitor and its concentration. However, some common off-target effects include:

  • Inhibition of kinases with high structural similarity in the ATP-binding pocket.

  • Effects on cell cycle progression due to inhibition of cyclin-dependent kinases (CDKs).

  • Cardiotoxicity through inhibition of kinases like VEGFR or HER2.

  • Immunomodulatory effects by inhibiting kinases involved in immune cell signaling, such as JAK family kinases.

Most kinase inhibitors approved for clinical use inhibit multiple kinases to varying degrees.[3]

Question: How can I proactively design my experiments to minimize the impact of off-target effects?

Answer:

A well-designed experimental plan is crucial for distinguishing on-target from off-target effects. Key considerations include:

  • Use the lowest effective concentration of this compound.

  • Employ at least two structurally distinct inhibitors for the same target.

  • Use both positive and negative control cell lines (e.g., a cell line where the target is knocked out or not expressed).

  • Validate key findings using non-pharmacological methods , such as siRNA or CRISPR-Cas9 to knock down the target protein.

Question: What is a "paradoxical pathway activation" and how can this compound cause it?

Answer:

Paradoxical pathway activation is an unexpected increase in the activity of a signaling pathway that is supposed to be inhibited.[3] This can occur with kinase inhibitors, for example, when inhibition of one kinase in a pathway leads to the disruption of a negative feedback loop, resulting in the hyperactivation of an upstream or parallel pathway. For instance, some RAF inhibitors can paradoxically activate the MAPK pathway in certain cellular contexts. If you observe an unexpected increase in the phosphorylation of a protein in your pathway of interest, it is important to investigate the possibility of paradoxical activation.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM)

This table summarizes hypothetical data from a kinase profiling screen, showing the percent inhibition of a selection of kinases by this compound. This type of data is crucial for identifying potential off-target interactions.

Kinase TargetFamilyPercent Inhibition at 1 µM
Target Kinase A (Intended Target Family) 95%
Off-Target Kinase XSRC Family85%
Off-Target Kinase YTEC Family70%
Off-Target Kinase ZCDK Family45%
Other Kinase 1-<10%
Other Kinase 2-<5%

Experimental Protocols

Protocol 1: Western Blot for Downstream Target Inhibition

This protocol is for assessing the inhibition of a downstream target of this compound's intended kinase.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Primary antibodies (for the phosphorylated and total protein of the downstream target)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound for the desired time.

  • Lyse the cells on ice with lysis buffer supplemented with inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates and run on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody for the phosphorylated protein overnight.

  • Wash and incubate with the secondary antibody.

  • Develop the blot using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

Visualizations

On_Target_vs_Off_Target_Effects cluster_on_target On-Target Effects cluster_off_target Off-Target Effects JS5_on This compound TargetKinase Intended Kinase Target JS5_on->TargetKinase Inhibition DownstreamSignaling Downstream Signaling TargetKinase->DownstreamSignaling Blocks Phosphorylation DesiredEffect Desired Biological Effect DownstreamSignaling->DesiredEffect JS5_off This compound OffTargetKinase Off-Target Kinase JS5_off->OffTargetKinase Inhibition AlternativePathway Alternative Signaling Pathway OffTargetKinase->AlternativePathway Disrupts Phosphorylation UnintendedEffect Unintended Biological Effect (e.g., Toxicity) AlternativePathway->UnintendedEffect

Caption: On-target vs. off-target effects of this compound.

Experimental_Workflow Start Start: Observe Unexpected Phenotype BiochemicalAssay Biochemical Assay: Confirm Potency Start->BiochemicalAssay CellularAssay Cellular Assay: Assess On-Target Inhibition Start->CellularAssay Conclusion Conclusion: On-Target or Off-Target Effect BiochemicalAssay->Conclusion KinaseProfiling Kinase Profiling: Identify Off-Targets CellularAssay->KinaseProfiling If discrepancy or toxicity CellularAssay->Conclusion ValidateOffTarget Validate Off-Target: - siRNA/CRISPR - Rescue Experiment KinaseProfiling->ValidateOffTarget ValidateOffTarget->Conclusion

Caption: Workflow for investigating unexpected results with this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation JS5 This compound JS5->JAK Inhibition STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Simplified JAK/STAT signaling pathway, the hypothetical target of this compound.

References

preventing JS-5 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of JS-5 during storage. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C or below in a tightly sealed container, protected from light. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How can I tell if my this compound has degraded?

A2: Visual signs of degradation can include a change in color or the appearance of precipitate in a solution. However, chemical degradation may not always be visible. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify degradation products.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be photolabile.[1][2] Exposure to light, especially UV light, can induce photodegradation. It is crucial to store this compound in amber vials or other light-protecting containers and to minimize exposure to light during experimental procedures.

Q4: What are the common degradation pathways for this compound?

A4: The primary degradation pathways for this compound are hydrolysis and oxidation.[1][2] Hydrolysis can occur in the presence of moisture, while oxidation is often initiated by exposure to air (oxygen), light, or trace metal contaminants.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution, use a dry, aprotic solvent, and store at -80°C. It is best to prepare solutions fresh for each experiment.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could this compound degradation be the cause?

A1: Yes, inconsistent results are a common consequence of compound degradation. If you suspect your this compound has degraded, we recommend the following steps:

  • Verify Storage Conditions: Ensure that your sample has been stored according to the recommended guidelines (-20°C or below, protected from light).

  • Assess Purity: Analyze an aliquot of your this compound stock using a validated analytical method like HPLC to check for the presence of degradation products.

  • Use a Fresh Sample: If possible, repeat the experiment with a fresh, unopened vial of this compound to see if the inconsistency persists.

Q2: I observed a color change in my solid this compound sample. What should I do?

A2: A color change is a potential indicator of degradation. Do not use the sample for your experiments. Contact technical support to report the issue and arrange for a replacement. It is also advisable to review your storage procedures to prevent future occurrences.

Q3: My this compound solution appears cloudy. Is it still usable?

A3: Cloudiness or precipitation in a this compound solution suggests that the compound may have degraded or precipitated out of solution. This can be due to improper solvent choice, storage at an inappropriate temperature, or the formation of insoluble degradation products. The solution should not be used. Prepare a fresh solution, ensuring the compound is fully dissolved and the correct solvent and storage conditions are used.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of Solid this compound at Different Temperatures (12 months)

Storage TemperaturePurity (%)Appearance
-80°C99.8%White Powder
-20°C99.5%White Powder
4°C97.2%Off-white Powder
25°C85.1%Yellowish Powder

Table 2: Stability of this compound in Solution (DMSO, 10 mM) at Different Temperatures (1 month)

Storage TemperaturePurity (%)Appearance
-80°C99.2%Clear, Colorless Solution
-20°C96.5%Clear, Colorless Solution
4°C88.9%Clear, Pale Yellow Solution
25°C70.3%Clear, Yellow Solution

Table 3: Effect of Light Exposure on Solid this compound at 25°C (24 hours)

Light ConditionPurity (%)Appearance
Dark (in amber vial)99.9%White Powder
Ambient Light92.4%Pale Yellow Powder
Direct UV Light65.7%Yellow-Brown Powder

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under stress conditions.

Methodology:

  • Prepare separate solutions of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (for both solid and solution).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

Protocol 2: Long-Term Stability Testing of this compound

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Store multiple batches of this compound in its final container-closure system under the following long-term storage conditions:

    • -20°C ± 5°C

    • 5°C ± 3°C

    • 25°C ± 2°C / 60% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze the samples for purity, appearance, and the presence of degradation products using a validated HPLC method.

  • The retest period is established based on the time for which the product remains within its predefined acceptance criteria.

Visualizations

degradation_pathway JS5 This compound Hydrolysis_Product Hydrolysis Product JS5->Hydrolysis_Product H₂O Oxidation_Product Oxidation Product JS5->Oxidation_Product O₂ / Light

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Prep_Solid Prepare Solid Sample Thermal Thermal Prep_Solid->Thermal Photolytic Photolytic Prep_Solid->Photolytic Prep_Solution Prepare Solution Sample Acid Acidic Prep_Solution->Acid Base Basic Prep_Solution->Base Oxidative Oxidative Prep_Solution->Oxidative Prep_Solution->Thermal Prep_Solution->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Report Generate Report Analysis->Report

Caption: Workflow for a forced degradation study.

troubleshooting_flowchart Start Inconsistent Experimental Results Check_Storage Were storage conditions correct? Start->Check_Storage Check_Purity Assess purity via HPLC Check_Storage->Check_Purity Yes Correct_Storage Correct storage procedures Check_Storage->Correct_Storage No Degradation_Confirmed Degradation Confirmed? Check_Purity->Degradation_Confirmed Use_New_Sample Use a fresh sample Degradation_Confirmed->Use_New_Sample Yes Other_Issue Investigate other experimental variables Degradation_Confirmed->Other_Issue No

References

Technical Support Center: Managing Assay Interference from Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from small molecules in biochemical and cell-based assays. Pan-Assay Interference Compounds (PAINS) are a common source of such interference, often leading to false-positive results. This guide will help you navigate these challenges.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that appear to be active against a wide range of biological targets in high-throughput screening (HTS) assays.[1] However, this apparent activity is often not due to a specific interaction with the target but rather a result of non-specific mechanisms that interfere with the assay technology itself.[1][2][3] These compounds are a significant source of false-positive results in drug discovery campaigns.

Q2: What are the common mechanisms of assay interference?

A2: Small molecules can interfere with assays through various mechanisms, including:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and inhibit enzymes or bind non-specifically to proteins.

  • Redox Activity: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt assay components.[2]

  • Chemical Reactivity: Electrophilic compounds can covalently modify proteins, including the target enzyme or other proteins in the assay, leading to non-specific inhibition.[2]

  • Optical Interference: Colored or fluorescent compounds can absorb or emit light at wavelengths that overlap with the assay readout, leading to false signals.

  • Chelation: Compounds that chelate metal ions can interfere with metalloenzymes or other assay components that require metal cofactors.[2][3]

  • Membrane Disruption: In cell-based assays, some compounds can disrupt cellular membranes, leading to cytotoxicity and indirect effects on the assay readout.[2]

Q3: My compound, "JS-5," is showing activity in multiple, unrelated assays. Could it be an interference compound?

A3: It is highly likely that a compound showing activity across various unrelated assays is an interference compound. This promiscuous behavior is a hallmark of PAINS.[1][2] To confirm this, it is crucial to perform a series of counter-screens and control experiments to rule out non-specific activity.

Q4: How can I identify potential PAINS in my screening library?

A4: Several computational filters and knowledge-based approaches can help identify potential PAINS based on their chemical substructures.[1][4] Many problematic substructures are known to be associated with assay interference.[1][2][4] However, it's important to note that not all compounds containing these substructures are PAINS, and experimental validation is essential.

Troubleshooting Guides

Problem 1: Suspected Compound Aggregation

Symptoms:

  • High Hill slope in the dose-response curve.

  • Sensitivity to detergent concentration.

  • Inhibition is time-dependent.

  • Formation of visible precipitate at high compound concentrations.

Troubleshooting Workflow:

cluster_symptoms Symptoms cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Symptom1 High Hill Slope Step1 Perform Assay with Non-ionic Detergent (e.g., Triton X-100) Symptom1->Step1 Symptom2 Detergent Sensitivity Symptom2->Step1 Symptom3 Time-Dependent Inhibition Symptom3->Step1 Step2 Dynamic Light Scattering (DLS) Step1->Step2 If inhibition is reduced Step3 Centrifugation Control Step2->Step3 If particles are detected Conclusion Compound is an Aggregator Step3->Conclusion If activity is in pellet

Caption: Troubleshooting workflow for suspected compound aggregation.

Experimental Protocol: Detergent Sensitivity Assay

  • Prepare Reagents: Prepare your standard assay buffer and a second buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Compound Dilution: Prepare a serial dilution of your test compound in both the standard and detergent-containing buffers.

  • Assay Performance: Run your standard assay protocol in parallel using both buffer conditions.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of detergent suggests that the compound's activity is mediated by aggregation.

Problem 2: Suspected Redox Activity

Symptoms:

  • Inhibition is sensitive to the presence of reducing agents.

  • Compound belongs to a known redox-active chemical class (e.g., quinones, catechols).[1][2]

  • Time-dependent inhibition.

Troubleshooting Workflow:

cluster_symptoms Symptoms cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Symptom1 Sensitivity to Reducing Agents Step1 Perform Assay with Reducing Agent (e.g., DTT) Symptom1->Step1 Symptom2 Known Redox-Active Scaffold Symptom2->Step1 Step2 Hydrogen Peroxide Scavenging Assay Step1->Step2 If inhibition is reduced Step3 LC-MS Analysis of Assay Components Step2->Step3 If H2O2 is scavenged Conclusion Compound is a Redox Cycler Step3->Conclusion If protein modification is detected

Caption: Troubleshooting workflow for suspected redox activity.

Experimental Protocol: Reducing Agent Counter-Screen

  • Prepare Reagents: Prepare your standard assay buffer and a second buffer containing a reducing agent like Dithiothreitol (DTT) at a concentration that does not interfere with your assay (typically 10-100 µM).

  • Compound Dilution: Prepare a serial dilution of your test compound in both buffers.

  • Assay Performance: Run your standard assay protocol in parallel using both buffer conditions.

  • Data Analysis: A significant decrease in potency (increase in IC50) in the presence of DTT suggests that the compound's mechanism may involve redox activity or covalent reactivity with cysteine residues.[4]

Problem 3: Suspected Optical Interference

Symptoms:

  • Compound is colored or fluorescent.

  • Assay readout is based on absorbance, fluorescence, or luminescence.

  • Signal changes in the absence of the biological target.

Troubleshooting Workflow:

cluster_symptoms Symptoms cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion Symptom1 Colored or Fluorescent Compound Step1 Measure Compound's Absorbance/Fluorescence Spectrum Symptom1->Step1 Symptom2 Signal Change without Target Symptom2->Step1 Step2 Run Assay in Endpoint vs. Kinetic Mode Step1->Step2 If spectra overlap with assay wavelengths Step3 Use an Orthogonal Assay with a Different Readout Step2->Step3 If signal changes over time Conclusion Compound has Optical Interference Step3->Conclusion If activity is not confirmed

Caption: Troubleshooting workflow for suspected optical interference.

Experimental Protocol: Target-Independent Signal Quenching/Enhancement

  • Prepare Assay Components: Prepare two sets of assay wells. One set will contain all assay components except the biological target (e.g., enzyme or cells). The other set will be a complete assay mixture.

  • Compound Addition: Add your test compound at various concentrations to both sets of wells.

  • Signal Measurement: Measure the assay signal in both sets of wells.

  • Data Analysis: If the compound alters the signal in the absence of the biological target, it is directly interfering with the assay's detection method.

Data Summary Tables

Table 1: Common PAINS Substructures and Their Potential Interference Mechanisms

Substructure ClassPotential Interference Mechanism(s)Reference
RhodanineCovalent modification, aggregation[1][2]
QuinoneRedox cycling, covalent modification[1][2]
CatecholRedox cycling, metal chelation[1][2]
Phenolic Mannich BaseAggregation[1]
Thiophene-basedCovalent modification[2]

Table 2: Interpreting Results from Troubleshooting Experiments

ExperimentObservationLikely Interference Mechanism
Detergent SensitivityIC50 increases >5-fold with 0.01% Triton X-100Aggregation
Reducing Agent Counter-ScreenIC50 increases >3-fold with 100 µM DTTRedox activity or covalent reactivity
Target-Independent SignalSignal changes in the absence of the targetOptical interference
Centrifugation ControlActivity is found in the pellet after centrifugationAggregation

By systematically applying these troubleshooting strategies, researchers can save valuable time and resources by identifying and deprioritizing compounds that exhibit assay interference, ultimately leading to more robust and reliable screening results.

References

Technical Support Center: Enhancing the Bioavailability of JS-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of the investigational compound JS-5.

Troubleshooting Guide

This guide is designed to help you troubleshoot common experimental challenges when working to improve the oral bioavailability of this compound.

Issue Potential Cause Recommended Action
Low in vitro dissolution rate of this compound formulation. Poor aqueous solubility of this compound. - Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug particles.[1][2] - Amorphous Solid Dispersions: Formulate this compound with a polymer to create an amorphous solid dispersion, which can enhance solubility.[3] - pH Modification: If this compound is ionizable, adjusting the pH of the dissolution medium can improve solubility.[4]
Drug precipitation in the dissolution medium. - Use of Surfactants: Incorporate surfactants in the formulation to increase the saturation solubility of this compound.[1] - Polymeric Precipitation Inhibitors: Include polymers in the formulation that can inhibit the recrystallization of this compound.
High variability in in vivo pharmacokinetic (PK) data. Food effects on drug absorption. - Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed states to assess the impact of food on this compound absorption. - Lipid-Based Formulations: Consider developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce food effects and enhance absorption.[3][5]
Inconsistent gastrointestinal (GI) transit time. - Bioadhesive Formulations: Develop a formulation with bioadhesive properties to prolong the residence time of the drug in the GI tract.[1]
Low oral bioavailability despite good in vitro dissolution. Poor membrane permeability. - Permeation Enhancers: Co-administer this compound with permeation enhancers to improve its transport across the intestinal epithelium.[1] - Lipid-Based Formulations: Formulations like SEDDS can enhance lymphatic uptake, bypassing first-pass metabolism.[3][5]
High first-pass metabolism. - Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[6] - Inhibition of Metabolic Enzymes: Co-administer this compound with a known inhibitor of the primary metabolizing enzymes (e.g., piperine as a bioenhancer).[5]
Chemical instability of this compound in the GI tract. Degradation in acidic stomach environment. - Enteric Coating: Formulate this compound in an enteric-coated dosage form to protect it from the acidic environment of the stomach and allow for release in the intestine.[1]
Enzymatic degradation in the intestine. - Enzyme Inhibitors: Co-administer this compound with specific enzyme inhibitors to prevent its degradation.

Frequently Asked Questions (FAQs)

1. What are the initial steps to consider when formulating this compound to improve its bioavailability?

The initial steps should focus on characterizing the physicochemical properties of this compound, such as its aqueous solubility, permeability, and stability. Based on this characterization, you can apply Lipinski's Rule of Five as a preliminary assessment of its druglikeness.[7][8][9][10] If this compound has poor solubility and high permeability (BCS Class II), strategies should focus on enhancing its dissolution rate. If it has high solubility but low permeability (BCS Class III), the focus should be on improving its permeation across the intestinal barrier. For compounds with both low solubility and low permeability (BCS Class IV), a combination of approaches may be necessary.[4][11]

2. How can I prepare a nanosuspension of this compound?

A nanosuspension of this compound can be prepared using techniques like wet milling or homogenization.[2] In wet milling, this compound particles are reduced in size in a liquid dispersion medium containing stabilizers. Homogenization involves forcing a suspension of this compound through a high-pressure homogenizer to break down the particles to the nanometer scale. The resulting nanosuspension will have an increased surface area, which can lead to a higher dissolution rate.[2]

3. What are the advantages of using a solid dispersion for this compound?

Solid dispersions can significantly enhance the oral bioavailability of poorly water-soluble drugs like this compound by improving their dissolution rate.[5] In a solid dispersion, the drug is dispersed in a solid-state carrier, often a polymer. This can result in the drug being in an amorphous state, which has higher energy and solubility than the crystalline form.[3]

4. When should a lipid-based formulation be considered for this compound?

A lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), is a good option for this compound if it is lipophilic (has high lipid solubility).[3][5] These formulations can enhance the solubility and absorption of the drug. Upon contact with gastrointestinal fluids, a SEDDS forms a fine emulsion, which can facilitate drug absorption. Furthermore, lipid-based systems can promote lymphatic transport, which helps the drug bypass first-pass metabolism in the liver.[2][3]

5. What in vitro models can be used to predict the in vivo performance of my this compound formulation?

Several in vitro models can be used to predict the in vivo performance of this compound formulations. Dissolution testing under various pH conditions can provide insights into the drug's release profile in the GI tract. The Caco-2 cell permeability assay is a widely used model to assess the intestinal permeability of a drug. Additionally, in vitro models that simulate the digestive process, such as the dynamic gastric model, can provide a more comprehensive understanding of how the formulation will behave in the human gut.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a suitable carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP dissolution apparatus II (paddle method).

  • Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Procedure:

    • Place a known amount of the this compound formulation in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

Data Presentation

Table 1: Comparison of Dissolution Parameters for Different this compound Formulations

FormulationDmax (%)t80% (min)Mean Dissolution Rate (%/min)
Unformulated this compound35> 1200.3
Micronized this compound75601.25
This compound Nanosuspension95303.17
This compound Solid Dispersion (1:5 drug-to-polymer ratio)98156.53
This compound SEDDS99109.9

Dmax: Maximum percentage of drug dissolved; t80%: Time to reach 80% dissolution.

Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound15041200100
Micronized this compound35022800233
This compound Nanosuspension60015500458
This compound Solid Dispersion85017800650
This compound SEDDS12000.511500958

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Dosage Form Dosage Form Disintegration Disintegration Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution This compound in Solution This compound in Solution Dissolution->this compound in Solution Absorption Absorption This compound in Solution->Absorption Permeation Degradation Degradation This compound in Solution->Degradation Portal Vein Portal Vein Absorption->Portal Vein Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation Metabolites (Excretion) Metabolites (Excretion) Liver (First-Pass Metabolism)->Metabolites (Excretion) Therapeutic Effect Therapeutic Effect Systemic Circulation->Therapeutic Effect

Caption: General pathway of oral drug absorption and metabolism.

G Start Start: Low Bioavailability of this compound Char Physicochemical Characterization (Solubility, Permeability) Start->Char Formulation Formulation Strategy Selection Char->Formulation Prep Preparation of Prototypes (e.g., Solid Dispersion, Nanosuspension) Formulation->Prep InVitro In Vitro Evaluation (Dissolution, Stability) Prep->InVitro Optimization Formulation Optimization InVitro->Optimization InVivo In Vivo Pharmacokinetic Study Optimization->InVivo Data Data Analysis and Interpretation InVivo->Data Decision Bioavailability Enhanced? Data->Decision End End: Lead Formulation Identified Decision->End Yes Redesign Redesign Formulation Strategy Decision->Redesign No Redesign->Formulation

Caption: Experimental workflow for this compound formulation development.

G Start Is this compound poorly soluble? Permeability Is this compound poorly permeable? Start->Permeability Yes Permeability_No Is this compound poorly permeable? Start->Permeability_No No BCS_II BCS Class II: Focus on Dissolution Enhancement (Particle Size Reduction, Solid Dispersions) Permeability->BCS_II No BCS_IV BCS Class IV: Combine Dissolution and Permeability Enhancement Strategies Permeability->BCS_IV BCS_III BCS Class III: Focus on Permeability Enhancement (Permeation Enhancers, Prodrugs) BCS_I BCS Class I: High Bioavailability Expected Permeability_No->BCS_III Permeability_No->BCS_I No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: JS-5 Experimental Controls and Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical support center provides essential information for troubleshooting and standardizing experiments involving JS-5. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound activity assay?

A1:

  • Positive Control: A known activator of the this compound pathway should be used. If this compound has a known ligand or a well-characterized agonist, it should be included in the assay. The concentration used should be one that has been shown to produce a robust and reproducible response.

  • Negative Control: A vehicle control (the solvent in which your test compounds and this compound are dissolved) is mandatory to assess the baseline response. Additionally, a non-treated sample and a sample treated with a known inhibitor of the this compound pathway (if available) are recommended.

  • Internal Standard: For assays involving quantification, an internal standard with a known concentration should be included to normalize for variations in sample processing and instrument response.

Q2: My experimental results with this compound are not reproducible. What are the common causes?

A2: Lack of reproducibility can stem from several factors:

  • Reagent Instability: Ensure this compound and other critical reagents are stored under the recommended conditions and have not undergone multiple freeze-thaw cycles.

  • Cell Line Variability: If using cell-based assays, ensure cell passage number is low and that cells are routinely tested for mycoplasma contamination.

  • Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences. Maintain a consistent and well-documented protocol.

  • Pipetting Errors: Inconsistent pipetting can introduce significant variability. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

Q3: How should I prepare my samples for a this compound binding assay?

A3: Sample preparation is critical for accurate binding data.

  • Protein Purity: Ensure the this compound protein is of high purity, as contaminants can interfere with binding.

  • Buffer Composition: The binding buffer should be optimized for pH, ionic strength, and any necessary co-factors to maintain the stability and activity of this compound.

  • Ligand Solubility: The compound being tested for binding should be fully dissolved in a compatible solvent. A solubility test is recommended prior to the binding assay.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Background Signal in this compound Enzyme Assay
Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity reagents. Filter-sterilize buffers.
Non-specific Binding Add a blocking agent (e.g., BSA) to the assay buffer.
Substrate Instability Prepare substrate solution fresh before each experiment.
Incorrect Plate Type For fluorescence assays, use black plates to minimize background. For luminescence, use white plates.[1][2]
Issue 2: No or Low Signal in this compound Reporter Assay
Possible Cause Recommended Solution
Low Transfection Efficiency Optimize transfection protocol (reagent-to-DNA ratio, cell density). Use a positive control plasmid (e.g., expressing GFP) to check efficiency.
Inactive this compound Verify the biological activity of your this compound preparation.
Incorrect Reporter Construct Sequence the reporter construct to confirm the presence and integrity of the this compound responsive element.
Suboptimal Assay Window Perform a time-course experiment to determine the optimal time for signal detection after stimulation.

Key Experimental Protocols

Protocol 1: this compound Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the direct binding of a compound to this compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet aggregated, denatured proteins.

  • Detection: Collect the supernatant and detect the amount of soluble this compound at each temperature using Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve of this compound in the presence of the compound indicates direct binding.

Visualizing this compound Pathways and Workflows

To aid in the understanding of this compound related processes, the following diagrams illustrate key concepts.

JS5_Signaling_Pathway Ligand This compound Ligand Receptor This compound Receptor Ligand->Receptor Binds JS5 This compound Receptor->JS5 Activates Kinase1 Kinase A JS5->Kinase1 Phosphorylates TF Transcription Factor X Kinase1->TF Activates Gene Target Gene Expression TF->Gene Promotes Response Cellular Response Gene->Response

Caption: A simplified diagram of the hypothetical this compound signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Cell Culture c Treatment a->c b Compound Preparation b->c d Incubation c->d e Data Acquisition d->e f Data Normalization e->f g Statistical Analysis f->g h Result Interpretation g->h

Caption: A general workflow for a cell-based this compound experiment.

Caption: A logical flow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Managing Autofluorescence in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage autofluorescence encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

Autofluorescence is the natural emission of light by biological materials or other substances in a sample when excited by a light source. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from probes or labels, leading to high background, reduced signal-to-noise ratio, and difficulty in interpreting results.[1][2] Common sources of autofluorescence in biological samples include endogenous molecules like NAD(P)H, flavins, collagen, and elastin.[3][4]

Q2: How can I determine if the background signal in my experiment is due to autofluorescence?

To determine the level of autofluorescence, it is crucial to include an unstained control sample in your experimental setup.[1] This control should be treated with all the same reagents and undergo the same processing as your stained samples, except for the addition of the fluorescent dye or antibody. By imaging this unstained sample using the same settings as your experimental samples, you can visualize the contribution of autofluorescence to your overall signal.

Q3: What are the common sources of autofluorescence in cell and tissue samples?

Autofluorescence can originate from various components within cells and tissues. Some of the most common sources are summarized in the table below.

Source Common Excitation (nm) Common Emission (nm) Notes
NAD(P)H 340 - 360440 - 470Found in mitochondria, related to metabolic state.
Flavins (FAD, FMN) 450520 - 540Found in mitochondria and peroxisomes.[4]
Collagen 360 - 400400 - 450Abundant in the extracellular matrix of connective tissues.[3]
Elastin 360 - 400450 - 500A major component of the extracellular matrix.[3]
Lipofuscin 450 - 490500 - 650"Age pigment" that accumulates in lysosomes of post-mitotic cells.[4]
Chlorophyll 400 - 450, 650 - 700650 - 750Present in plant tissues.[5]
Aldehyde Fixatives VariableBroadGlutaraldehyde and paraformaldehyde can induce autofluorescence.[4]

Q4: Can my experimental reagents contribute to autofluorescence?

Yes, some reagents can be a source of background fluorescence. For example, certain culture media, plasticware, and mounting media can exhibit autofluorescence. It is recommended to test each component of your experimental system for intrinsic fluorescence.

Troubleshooting Guide for Autofluorescence

If you are experiencing high background fluorescence in your experiments, follow this troubleshooting guide to identify and mitigate the issue.

Issue: High background signal obscuring the specific fluorescent signal.

Caption: Troubleshooting workflow for high background signal.

Autofluorescence Mitigation Strategies

If autofluorescence is confirmed, consider the following strategies:

  • Spectral Unmixing: This computational technique separates the spectral signatures of your specific fluorophore and the autofluorescence.[5][6][7] It is a powerful method for resolving signals with overlapping emission spectra.

  • Photobleaching: Intentionally exposing the sample to high-intensity light before imaging your target fluorophore can selectively destroy the autofluorescent molecules.[4] The specific fluorophores are typically more resistant to photobleaching than the endogenous autofluorescent compounds.

  • Use of Quenching Agents: Chemical reagents can be used to reduce autofluorescence. For example, Sudan Black B is effective at quenching lipofuscin-based autofluorescence.[4] Commercial quenching kits are also available.

  • Choice of Fluorophores: Whenever possible, use fluorophores with excitation and emission spectra in the far-red or near-infrared range, as autofluorescence is typically weaker in these regions.[1]

  • Sample Preparation: Proper sample preparation can minimize fixation-induced autofluorescence. Perfusion of tissues with PBS before fixation can help remove red blood cells, which can be a source of autofluorescence.[8] Minimizing the duration of fixation can also be beneficial.[4][8]

Experimental Protocols

Protocol 1: Pre-Imaging Photobleaching

This protocol describes a general method for photobleaching autofluorescence in fixed cell or tissue samples before acquiring the final image.

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp) and appropriate filter sets.

  • Sample mounted on a microscope slide.

Procedure:

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a filter cube that will excite the autofluorescence but not your specific fluorophore, if possible. If not, use a broad-spectrum light source.

  • Expose the entire field of view to be imaged to the high-intensity light for a period of 1 to 5 minutes. The optimal time will need to be determined empirically.

  • Monitor the decrease in autofluorescence by capturing images at set intervals.

  • Once the autofluorescence has been significantly reduced, switch to the appropriate filter set for your specific fluorophore and acquire your experimental image.

PhotobleachingWorkflow A Mount Sample on Microscope B Select Field of View A->B C Expose to High-Intensity Light B->C D Monitor Autofluorescence Decrease C->D E Autofluorescence Reduced? D->E E->C No F Switch to Fluorophore-Specific Settings E->F Yes G Acquire Image F->G

Caption: Experimental workflow for photobleaching.

Protocol 2: Sample Preparation for Spectral Unmixing

Successful spectral unmixing requires the acquisition of reference spectra for both the autofluorescence and the specific fluorophores being used.

Materials:

  • Spectral imaging system (e.g., spectral confocal microscope or flow cytometer).

  • Unstained sample (for autofluorescence reference).

  • Samples stained with each individual fluorophore (for single-color reference controls).[7]

  • Fully stained experimental sample.

Procedure:

  • Acquire Autofluorescence Spectrum:

    • Using the unstained sample, acquire a spectral image or data across the desired emission range. This will serve as the reference spectrum for autofluorescence.[7]

  • Acquire Single-Color Reference Spectra:

    • For each fluorophore in your experiment, use the corresponding single-color stained sample to acquire its spectral signature.[5][7]

  • Acquire Experimental Data:

    • Acquire the spectral data from your fully stained experimental sample.

  • Perform Spectral Unmixing:

    • Use the software associated with your imaging system to perform linear unmixing.[5] The software will use the reference spectra to deconvolve the mixed signals in your experimental sample, separating the specific fluorescent signals from the autofluorescence.

Caption: Logical relationship for spectral unmixing.

References

Technical Support Center: JS-5 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of JS-5. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound purification yields are consistently low?

A1: Low yield can stem from several factors. Initially, you should verify the expression of this compound in your crude lysate using a technique like Western blotting. If expression is confirmed, the issue may lie within the purification protocol itself. Key areas to investigate include the binding capacity of your resin, the pH and ionic strength of your buffers, and the potential for protein degradation.

Q2: How can I improve the purity of my eluted this compound sample?

A2: To enhance purity, consider optimizing your wash steps. This can be achieved by increasing the number of wash steps or by adding a low concentration of a competing agent to the wash buffer to remove non-specifically bound proteins.[1] If co-purifying contaminants persist, a secondary purification step using a different chromatography method, such as ion exchange or size exclusion chromatography, may be necessary.[2]

Q3: My this compound protein is precipitating during purification. What can I do to prevent this?

A3: Protein aggregation and precipitation are common challenges.[3][4] To mitigate this, ensure your buffers are optimized for this compound stability; this may involve adjusting the pH or salt concentration.[5] The addition of stabilizing agents such as glycerol, arginine, or non-ionic detergents can also be beneficial. It is also crucial to work at a low temperature (4°C) to minimize aggregation.

Q4: The affinity tag on my this compound protein appears to be inaccessible. How can I troubleshoot this?

A4: If the affinity tag is suspected to be buried within the folded protein, you can try moving the tag to the other terminus of the protein.[6] Alternatively, introducing a longer, flexible linker between this compound and the tag might improve its accessibility. Under denaturing conditions, the tag should be accessible, which can help confirm if folding is the issue.

Troubleshooting Guides

Low Protein Yield
Possible Cause Recommended Solution
Poor protein expressionOptimize expression conditions (e.g., temperature, induction time, host strain).
Inefficient cell lysisTry alternative lysis methods (e.g., sonication, French press) and ensure complete cell disruption. Add protease inhibitors to the lysis buffer to prevent degradation.[6]
Protein degradationAdd a cocktail of protease inhibitors to your lysis buffer and keep the sample on ice or at 4°C throughout the purification process.[3][6]
Inefficient binding to resinEnsure the buffer conditions (pH, ionic strength) are optimal for binding. Increase the incubation time of the lysate with the resin or decrease the flow rate during column loading.[1][7]
Premature elutionCheck the composition of your wash buffer; it may be too stringent.
Protein insolubility (Inclusion Bodies)Use solubilization and refolding protocols. The addition of solubility-enhancing fusion tags like GST or MBP can also be considered.[3]
Low Purity
Possible Cause Recommended Solution
Insufficient washingIncrease the volume and/or number of wash steps. Optimize the wash buffer by adding a low concentration of a competitor (e.g., imidazole for His-tags) or adjusting the salt concentration.[1]
Non-specific bindingAdd non-ionic detergents or adjust the ionic strength of your buffers to reduce non-specific interactions.[7]
Co-purification of host proteinsConsider a multi-step purification strategy. For example, follow affinity chromatography with ion exchange or size exclusion chromatography.[2][8]
Protein aggregationOptimize buffer conditions (pH, ionic strength, additives) to maintain protein solubility.[5]
Proteolytic degradationAdd protease inhibitors to all buffers.[6]
Protein Does Not Bind to the Column
Possible Cause Recommended Solution
Incorrect buffer conditionsVerify the pH and ionic strength of your binding buffer to ensure they are optimal for the interaction between this compound and the resin.[1]
Inaccessible affinity tagConsider re-engineering the protein with the tag at a different terminus or using a longer linker.[6] Denaturing purification can be attempted if protein refolding is possible.
Column flow rate is too highReduce the flow rate during sample application to allow sufficient time for binding.[7]
Target protein concentration is too lowConcentrate the lysate before loading it onto the column.[7]
Resin has lost its binding capacityUse fresh resin or regenerate the column according to the manufacturer's instructions.

Experimental Protocols

Standard Affinity Chromatography Protocol for His-tagged this compound
  • Column Equilibration: Equilibrate the affinity column (e.g., Ni-NTA) with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the clarified cell lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound and non-specifically bound proteins.

  • Elution: Elute the bound this compound protein using an elution buffer containing a high concentration of a competing agent (e.g., imidazole). Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using SDS-PAGE and a protein concentration assay.

Ion Exchange Chromatography Protocol for this compound
  • Resin Selection and Equilibration: Choose an anion or cation exchange resin based on the predicted isoelectric point (pI) of this compound. Equilibrate the column with 5-10 column volumes of a low-salt binding buffer.

  • Sample Preparation: Ensure the sample is in a low-salt buffer, which can be achieved through dialysis or buffer exchange.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with the binding buffer until the UV absorbance returns to baseline.

  • Elution: Elute the bound this compound using a linear salt gradient or a step gradient of increasing salt concentration. Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions using SDS-PAGE to identify those containing pure this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Storage cell_culture Cell Culture & Expression cell_lysis Cell Lysis cell_culture->cell_lysis clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom intermediate_step Buffer Exchange / Dialysis (Optional) affinity_chrom->intermediate_step ion_exchange Ion Exchange Chromatography intermediate_step->ion_exchange sds_page SDS-PAGE & Purity Check ion_exchange->sds_page concentration Concentration & Storage sds_page->concentration

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_workflow start Start: Low this compound Yield check_expression Is this compound expressed? (Western Blot) start->check_expression optimize_expression Optimize Expression Conditions check_expression->optimize_expression No check_solubility Is this compound soluble? check_expression->check_solubility Yes refold_protein Solubilize & Refold from Inclusion Bodies check_solubility->refold_protein No check_binding Does this compound bind to the column? check_solubility->check_binding Yes optimize_binding Optimize Binding Buffer (pH, salt) Decrease Flow Rate check_binding->optimize_binding No check_elution Is this compound in the eluate? check_binding->check_elution Yes optimize_elution Optimize Elution Buffer Check for Degradation check_elution->optimize_elution No success Successful Purification check_elution->success Yes

Caption: A troubleshooting decision tree for low this compound yield.

hypothetical_signaling_pathway ligand External Signal receptor Membrane Receptor ligand->receptor js5 This compound receptor->js5 activates kinase_a Kinase A js5->kinase_a phosphorylates transcription_factor Transcription Factor kinase_a->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical this compound signaling pathway.

References

Validation & Comparative

JS-5 vs. A-71915: A Comparative Efficacy Guide for NPR1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two antagonists of the human Natriuretic Peptide Receptor 1 (hNPR1): JS-5 and A-71915. The data presented is compiled from published experimental findings to assist researchers in making informed decisions for their drug development and research applications.

Introduction

Natriuretic Peptide Receptor 1 (NPR1), a key player in cardiovascular homeostasis and a potential therapeutic target for conditions like chronic itch, is a membrane-bound guanylate cyclase that, upon activation by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), catalyzes the conversion of GTP to cGMP.[1] This signaling cascade is crucial in regulating blood pressure, natriuresis, and various other physiological processes. Consequently, the development of NPR1 antagonists is of significant interest. This guide focuses on a comparative analysis of this compound, a novel non-competitive inhibitor, and A-71915, a well-established competitive antagonist of hNPR1.

Efficacy and Mechanism of Action

This compound and A-71915 exhibit distinct mechanisms of action at the hNPR1 receptor, which dictates their pharmacological profiles.

This compound is a recently identified small molecule that acts as a non-competitive inhibitor of hNPR1. This mode of action suggests that this compound binds to an allosteric site on the receptor, rather than the ligand-binding site, to inhibit its activity. This is supported by findings that this compound reduces the maximal response of the receptor even at high concentrations of the agonist, human natriuretic peptide A (hNPPA).[1]

A-71915 , in contrast, is a competitive antagonist of hNPR1, with a high affinity for the receptor. As a competitive antagonist, A-71915 directly competes with endogenous ligands for binding to the orthosteric site on NPR1. It is a peptide analog of natriuretic peptides.[1] It is important to note that while A-71915 is an antagonist of human NPR1, it has been shown to act as a partial agonist on the murine NPR1 receptor.[1]

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound and A-71915 in inhibiting hNPR1 activity. It is important to note that a direct side-by-side comparison with identical assay conditions in a single study is limited. The data for this compound is derived from the concentration-response curves presented in Solinski et al., 2019, while the data for A-71915 is from a separate pharmacological characterization.

CompoundTargetMechanism of ActionPotency (IC50/pKi)Source
This compound hNPR1Non-competitive inhibitorIC50 ≈ 1-10 µM (estimated from curve)[1]
A-71915 hNPR1Competitive antagonistpKi = 9.18

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments used to characterize the efficacy of this compound and A-71915.

Cell-Based cGMP Assay for hNPR1 Activity

This assay is used to measure the inhibition of hNPR1-mediated cGMP production in a cellular context.

Objective: To determine the potency of antagonist compounds in inhibiting hNPR1 activity.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are engineered to stably express human NPR1 (HEK-hNPR1 cells). These cells are maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Procedure:

    • HEK-hNPR1 cells are seeded in 96-well plates and grown to confluence.

    • The cells are then pre-incubated with varying concentrations of the test compound (this compound or A-71915) for a specified period (e.g., 15 minutes).

    • Following pre-incubation, the cells are stimulated with a fixed concentration of an NPR1 agonist, such as human natriuretic peptide A (hNPPA), to induce cGMP production.

    • The reaction is stopped after a defined incubation time by lysing the cells.

  • cGMP Quantification: The intracellular cGMP concentration is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The absorbance is read using a microplate reader, and the cGMP concentration is calculated from a standard curve.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the antagonist. The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced cGMP production, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Free Membrane Cyclase Assay

This in vitro assay directly measures the enzymatic activity of hNPR1 in a cell-free environment.

Objective: To confirm the direct inhibitory effect of compounds on the guanylate cyclase activity of hNPR1.

Methodology:

  • Membrane Preparation: A crude membrane fraction is prepared from HEK-hNPR1 cells. The cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.

  • Assay Procedure:

    • The membrane preparation is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by adding the substrate, guanosine triphosphate (GTP), and an NPR1 agonist (e.g., hNPPA).

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and is then terminated.

  • cGMP Quantification: The amount of cGMP produced is quantified using an ELISA, similar to the cell-based assay.

  • Data Analysis: The inhibitory effect of the compound on the cyclase activity is determined by comparing the cGMP levels in the presence and absence of the inhibitor.

Visualizations

NPR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the Natriuretic Peptide Receptor 1.

NPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPR1 Extracellular Domain Transmembrane Domain Intracellular Domain ANP/BNP->NPR1:extracellular Binds to cGMP cGMP NPR1:intracellular->cGMP Converts GTP GTP GTP->NPR1:intracellular PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterases (PDEs) cGMP->PDE Degraded by Physiological_Effects Vasodilation, Natriuresis, Inhibition of renin and aldosterone PKG->Physiological_Effects Leads to

Caption: Simplified NPR1 signaling pathway. (Within 100 characters)
Experimental Workflow: Cell-Based cGMP Assay

This diagram outlines the key steps in the cell-based assay to determine the efficacy of NPR1 antagonists.

Cell_Based_Assay_Workflow start Start seed_cells Seed HEK-hNPR1 cells in 96-well plate start->seed_cells pre_incubate Pre-incubate with This compound or A-71915 seed_cells->pre_incubate stimulate Stimulate with hNPPA pre_incubate->stimulate lyse_cells Lyse cells to stop reaction stimulate->lyse_cells quantify_cgmp Quantify cGMP using ELISA lyse_cells->quantify_cgmp analyze_data Analyze data and determine IC50 quantify_cgmp->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the cell-based cGMP assay. (Within 100 characters)
Logical Relationship: Competitive vs. Non-competitive Inhibition

This diagram illustrates the fundamental difference in the mechanism of action between this compound and A-71915.

Inhibition_Mechanism cluster_receptor NPR1 Receptor receptor Orthosteric Site Allosteric Site Ligand ANP/BNP Ligand->receptor:ortho Binds JS5 This compound JS5->receptor:allo Binds A71915 A-71915 A71915->receptor:ortho Competes with Ligand

Caption: Competitive vs. Non-competitive Inhibition of NPR1. (Within 100 characters)

References

JS-5: A Comparative Analysis Against Standard of Care in Moderate-to-Severe Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of JS-5 (JS005), a novel investigational anti-interleukin-17A (IL-17A) monoclonal antibody, with the current standard of care for the treatment of moderate-to-severe plaque psoriasis. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.

Introduction to this compound

This compound, also known as JS005, is a recombinant humanized monoclonal antibody that specifically targets and neutralizes IL-17A. This cytokine is a key driver of the inflammatory cascade in psoriasis, making it a critical therapeutic target. Developed by Shanghai Junshi Bioscience Co., Ltd., this compound is currently undergoing Phase III clinical trials to evaluate its efficacy and safety in adults with moderate-to-severe chronic plaque psoriasis.[1][2]

Current Standard of Care

The treatment landscape for moderate-to-severe plaque psoriasis is multifaceted and includes a range of systemic therapies aimed at modulating the immune response. The primary comparators for a new biologic agent like this compound are other approved biologics, particularly those with a similar mechanism of action. The standard of care can be broadly categorized as:

  • IL-17 Inhibitors: This class of drugs directly targets the IL-17 pathway and includes agents such as secukinumab, ixekizumab, and brodalumab. They are considered a first-line biologic treatment for many patients with moderate-to-severe psoriasis.

  • TNF-alpha Inhibitors: This class includes drugs like adalimumab, etanercept, and infliximab, which have been a cornerstone of psoriasis treatment for many years.

  • IL-23 and IL-12/23 Inhibitors: These biologics, such as guselkumab, risankizumab, and ustekinumab, target upstream cytokines in the inflammatory pathway.

  • Oral Systemic Agents: Traditional treatments like methotrexate, cyclosporine, and acitretin, as well as newer oral agents like apremilast, are also used, though often with more significant monitoring requirements.

For the purpose of this guide, the primary comparison will be made with other IL-17A inhibitors, as they represent the most direct therapeutic alternative to this compound.

Mechanism of Action: The IL-17A Signaling Pathway

This compound exerts its therapeutic effect by selectively binding to and neutralizing IL-17A. This prevents the cytokine from binding to its receptor (IL-17R) on keratinocytes and other cells in the skin. The downstream signaling from the IL-17R-ligand complex is a critical driver of the psoriatic phenotype, leading to keratinocyte hyperproliferation, inflammation, and the recruitment of other immune cells. By blocking this initial step, this compound aims to interrupt the inflammatory cycle that characterizes psoriasis.

IL17_Pathway IL-17A Signaling Pathway in Psoriasis cluster_immune Immune Cells cluster_skin Keratinocyte Th17 Th17 Cell IL17A IL-17A Th17->IL17A produces IL17R IL-17 Receptor STAT3 STAT3 IL17R->STAT3 activates NFkB NF-kB IL17R->NFkB activates Proliferation Keratinocyte Proliferation STAT3->Proliferation Inflammation Pro-inflammatory Cytokines & Chemokines NFkB->Inflammation IL17A->IL17R binds to JS5 This compound JS5->IL17A neutralizes

Caption: IL-17A signaling pathway and the mechanism of action of this compound.

Clinical Efficacy: this compound vs. Standard of Care

The clinical efficacy of treatments for psoriasis is typically measured by the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 representing a 75%, 90%, and 100% reduction in the score from baseline, respectively.

While full Phase III data for this compound is not yet publicly available, data from a Phase Ib/II study provides preliminary insights into its efficacy.[3] The tables below summarize the available data for this compound and compare it with published Phase III data for other leading IL-17A inhibitors.

Table 1: PASI 75 Response Rates at Week 12

TreatmentDosagePASI 75 Response RateStudy
This compound 150mg100% (Phase Ib/II)NCT05344248[3]
300mg100% (Phase Ib/II)NCT05344248[3]
Secukinumab 300mg81.6%ERASURE[4]
Ixekizumab 80mg Q2W89.1%UNCOVER-2
Brodalumab 210mg Q2W86%AMAGINE-2[5]
Placebo -4.5% - 8%Various[4][5]

Table 2: PASI 90 and PASI 100 Response Rates at Week 12

TreatmentDosagePASI 90 Response RatePASI 100 Response RateStudy
This compound 150mgNot ReportedNot ReportedNCT05344248[3]
300mgNot ReportedNot ReportedNCT05344248[3]
Secukinumab 300mg54.2%Not ReportedFIXTURE[4]
Ixekizumab 80mg Q2W70.9%35.3%UNCOVER-2
Brodalumab 210mg Q2W70%44%AMAGINE-2[5]

Note: Direct comparison between studies should be made with caution due to potential differences in study design, patient populations, and methodologies.

Safety and Tolerability Profile

The safety profile of this compound, based on the Phase Ib/II study, appears to be consistent with other IL-17 inhibitors.[3] The most common treatment-emergent adverse events (TEAEs) were generally mild to moderate.

Table 3: Overview of Common Adverse Events (AEs) for IL-17 Inhibitors

Adverse EventThis compound (Phase Ib/II)[3]Secukinumab[6]IxekizumabBrodalumab
Nasopharyngitis Not specifiedCommonCommonCommon
Upper Respiratory Tract Infection Not specifiedCommonCommonCommon
Headache Not specifiedCommonCommonCommon
Injection Site Reactions Not specifiedCommonCommonCommon
Diarrhea Not specifiedCommonCommonCommon
Oral Candidiasis Not specifiedIncreased riskIncreased riskIncreased risk
Hyperuricemia 6.3%Not a common AENot a common AENot a common AE
Blood Uric Acid Increase 5.3%Not a common AENot a common AENot a common AE
Hypertriglyceridemia 5.3%Not a common AENot a common AENot a common AE

Note: This table provides a general overview. For a complete list of adverse events, please refer to the specific product labeling.

Experimental Protocols

This compound Phase III Clinical Trial (NCT05975268)

The ongoing Phase III study for this compound is a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of subcutaneous this compound in adults with moderate-to-severe chronic plaque psoriasis.[1][2]

  • Study Design: The study consists of a screening period (up to 4 weeks), an induction period (12 weeks), a maintenance period (40 weeks), and a follow-up period (8 weeks).[1][2]

  • Participants: The study aims to enroll 702 adult patients with moderate-to-severe chronic plaque psoriasis.[1][2]

  • Intervention: Participants are randomized in a 1:1:1 ratio to one of three treatment arms:

    • This compound 300mg

    • This compound 150mg

    • Placebo

  • Primary Outcome Measures: The primary endpoints are the proportion of patients achieving PASI 75 and an Investigator's Global Assessment (IGA) score of 0 or 1 at week 12.

  • Key Inclusion Criteria:

    • Adults aged 18-75 years.

    • Diagnosis of moderate-to-severe chronic plaque psoriasis.

  • Key Exclusion Criteria:

    • Pregnant or lactating women.

    • History of inflammatory bowel disease.

    • Active or serious infections.

JS5_Trial_Workflow This compound Phase III Clinical Trial Workflow (NCT05975268) Screening Screening (Up to 4 weeks) Randomization Randomization (n=702) 1:1:1 Screening->Randomization ArmA This compound 300mg Randomization->ArmA ArmB This compound 150mg Randomization->ArmB ArmC Placebo Randomization->ArmC Induction Induction Period (12 weeks) ArmA->Induction ArmB->Induction ArmC->Induction Maintenance Maintenance Period (40 weeks) Induction->Maintenance Endpoint Primary Endpoint Assessment (Week 12) Induction->Endpoint FollowUp Follow-up (8 weeks) Maintenance->FollowUp

References

Validating Target Engagement: A Comparative Guide for IL-5 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct experimental data for a molecule designated "JS-5" is not publicly available, this guide provides a comprehensive framework for validating target engagement using the well-characterized Interleukin-5 (IL-5) signaling pathway as a prime example. This pathway is crucial in the proliferation, differentiation, and activation of eosinophils, making it a significant target in allergic diseases and asthma.[1][2][3]

This guide will compare hypothetical small molecule inhibitors targeting the IL-5 receptor alpha (IL-5Rα) and detail the experimental methodologies used to validate their engagement with this target. The principles and techniques outlined here are broadly applicable to the validation of any small molecule inhibitor and its protein target.

The IL-5 Signaling Pathway

Interleukin-5 initiates its signaling cascade by binding to the IL-5 receptor, which is composed of an alpha (IL-5Rα) and a common beta (βc) subunit.[2][3] This binding event leads to the dimerization of the receptor subunits and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for various signaling proteins, including Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in eosinophil function. Additionally, the IL-5 receptor can activate other pathways, such as the Ras-MAPK and PI3K pathways.[1][2]

IL5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-5 IL-5 IL-5Rα IL-5Rα IL-5->IL-5Rα βc βc IL-5Rα->βc Dimerization JAK JAK βc->JAK Activation STAT STAT βc->STAT Recruitment Ras_MAPK Ras-MAPK Pathway βc->Ras_MAPK PI3K PI3K Pathway βc->PI3K JAK->βc Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocation Target_Engagement_Workflow cluster_biochemical Biochemical/Biophysical Validation cluster_cellular Cellular Validation cluster_functional Functional Cellular Assays SPR SPR Analysis CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Confirm Binding Kinetics ITC ITC Analysis ITC->CETSA Confirm Thermodynamics CoIP Co-immunoprecipitation (Co-IP) CETSA->CoIP Confirm In-Cell Engagement STAT_phos STAT Phosphorylation Assay CoIP->STAT_phos Assess Downstream Signaling Gene_exp Gene Expression Analysis STAT_phos->Gene_exp Assess Target Gene Modulation Start Hypothetical Inhibitors (Inhibitor A, Inhibitor B) Start->SPR Start->ITC

References

JSH-23: A Comparative Guide to a Novel NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results and methodologies associated with JSH-23, a potent inhibitor of the NF-κB signaling pathway. Likely the intended subject of inquiries regarding "JS-5," JSH-23 has demonstrated significant activity in preclinical research for inflammation, cancer, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols, and contrasts JSH-23 with other widely used NF-κB inhibitors to support reproducible research and inform drug development strategies.

Performance and Reproducibility of JSH-23

JSH-23 is a cell-permeable aromatic diamine compound that selectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory and pro-survival signaling pathway. This mechanism of action distinguishes it from other inhibitors that may target upstream components of the pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies involving JSH-23 and its alternatives.

CompoundTargetCell LineIC50Reference
JSH-23 NF-κB transcriptional activityRAW 264.7 macrophages7.1 µM[1][2]
BAY 11-7082 IκBα phosphorylationVariousNot specified[3]
Parthenolide IKKβ, p65VariousNot specified[4]
MG-132 ProteasomeC6 glioma cells18.5 µM (at 24 hours)[5]

Table 1: Comparative in vitro efficacy of NF-κB inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for JSH-23 and the proteasome inhibitor MG-132 in specific cell lines. Information for BAY 11-7082 and Parthenolide is more general due to the nature of available data.

CompoundAnimal ModelDosageKey FindingsReference
JSH-23 Diabetic rats1 and 3 mg/kgReversed nerve conduction and blood flow deficits, reduced neuroinflammation, and improved antioxidant defense.[6]
BAY 11-7082 LPS-induced ARDS mice20 mg/kg (i.p.)Part of a study to assess the effects of various inhibitors.[7]
Parthenolide Various cancer xenograft modelsNot specifiedSuppressed tumor growth and prevented metastasis.[8]
MG-132 Esophageal cancer xenograft mice10 mg/kg (i.p. daily)Markedly inhibited tumor growth.[9]

Table 2: In vivo experimental data summary. This table highlights the experimental models, dosages, and significant outcomes for JSH-23 and its alternatives in animal studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the literature for JSH-23 and its comparators.

JSH-23 for Inhibition of NF-κB Nuclear Translocation

Cell Culture and Treatment:

  • Cell Line: RAW 264.7 macrophages stably transfected with a pNF-κB-SEAP-NPT reporter plasmid.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce NF-κB activation.

  • JSH-23 Treatment: Cells are pre-treated with varying concentrations of JSH-23 before LPS stimulation. The IC50 was determined to be 7.1 µM.[1][2]

Analysis:

  • Western Blot: To confirm that JSH-23 does not affect the degradation of IκBα, whole-cell lysates are analyzed by Western blot using antibodies against IκBα and a loading control (e.g., β-actin).[1]

  • Immunofluorescence: To visualize the nuclear translocation of p65, cells are fixed, permeabilized, and stained with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). Fluorescence microscopy is used to observe the localization of p65.[10]

  • Reporter Gene Assay: The activity of the secreted alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB response element, is measured in the cell culture supernatant to quantify NF-κB transcriptional activity.

BAY 11-7082 in a Model of Acute Respiratory Distress Syndrome (ARDS)

Animal Model:

  • Animals: Male specific-pathogen-free C57/BL6 mice, 8–10 weeks of age.[7]

  • Induction of ARDS: Intraperitoneal (i.p.) injection of 15 mg/kg LPS in saline.[7]

Treatment Protocol:

  • BAY 11-7082 Administration: BAY 11-7082 is injected intraperitoneally at a dose of 20 mg/kg, 30 minutes before the administration of erythropoietin (EPO), which was given 8 hours after the LPS injection.[7]

Analysis:

  • Histological Analysis: Lung tissue is collected for histological examination to assess inflammation and tissue damage.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid or serum are measured by ELISA.

Parthenolide in Cancer Studies

In Vitro Assays:

  • Cell Lines: Various cancer cell lines, including breast cancer, leukemia, and prostate cancer.[8]

  • Treatment: Cells are treated with Parthenolide at various concentrations to assess effects on cell viability, apoptosis, and signaling pathways.

In Vivo Xenograft Models:

  • Animal Models: Immunocompromised mice (e.g., SCID mice) are subcutaneously or orthotopically injected with cancer cells.

  • Treatment: Once tumors are established, mice are treated with Parthenolide or a vehicle control.

  • Analysis: Tumor growth is monitored over time. At the end of the study, tumors are excised for histological and molecular analysis.[8]

MG-132 in an Esophageal Cancer Xenograft Model

Animal Model:

  • Animals: Nude mice.[9]

  • Tumor Induction: Human esophageal cancer EC9706 cells are injected subcutaneously.[9]

Treatment Protocol:

  • MG-132 Administration: Mice are treated with MG-132 (10 mg/kg, i.p. daily) or a vehicle control.[9]

Analysis:

  • Tumor Volume: Tumor size is measured regularly to assess the effect of the treatment on tumor growth.[9]

  • Apoptosis Assays: Tumor tissues are analyzed for markers of apoptosis, such as cleaved caspase-3 and -8, and the expression of NF-κB.[9]

Signaling Pathways and Visualizations

JSH-23 primarily targets the NF-κB signaling pathway but has also been shown to modulate the Nrf2/HO-1 antioxidant response pathway.

NF-κB Signaling Pathway Inhibition by JSH-23

The canonical NF-κB pathway is activated by various stimuli, such as LPS, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. JSH-23 specifically inhibits the nuclear translocation of the p65 subunit.

NF_kB_Inhibition_by_JSH23 cluster_nucleus Cytoplasm Stimulus Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates JSH23 JSH-23 JSH23->p50_p65 Inhibits

Caption: Inhibition of NF-κB pathway by JSH-23.

Nrf2/HO-1 Pathway Activation by JSH-23

In addition to its inhibitory effect on NF-κB, JSH-23 has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.[11] This dual activity suggests that JSH-23 may exert its therapeutic effects through both anti-inflammatory and antioxidant mechanisms.

Nrf2_Activation_by_JSH23 cluster_nucleus Cytoplasm JSH23 JSH-23 Keap1_Nrf2 Keap1-Nrf2 (Inactive) JSH23->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Activates

Caption: Activation of Nrf2/HO-1 pathway by JSH-23.

Experimental Workflow for Comparing NF-κB Inhibitors

A reproducible experimental workflow is essential for comparing the efficacy of different NF-κB inhibitors.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Pre_treatment 2. Pre-treatment (JSH-23 or Alternative) Cell_Culture->Pre_treatment Stimulation 3. Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Data_Collection Western Blot (p65, IκBα) Immunofluorescence (p65) Reporter Assay (NF-κB activity) ELISA (Cytokines) Incubation->Data_Collection Analysis 6. Data Analysis (IC50, Statistical Significance) Data_Collection->Analysis

Caption: Workflow for in vitro comparison of NF-κB inhibitors.

References

Unraveling the Bioactivity of JS-5: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the bioactivity of a compound designated "JS-5" have revealed a significant lack of publicly available data, precluding a direct and comprehensive comparison with alternative molecules. Extensive searches have not yielded specific information regarding its biological target, mechanism of action, or any published experimental data under this identifier.

While the exact nature of this compound remains elusive, our search did identify compounds with similar nomenclature, such as JS-11, a novel antagonist of the hNPR1 receptor, and JS-56/JS-92, which are tetrahydroquinoline derivatives that modulate intracellular calcium levels. These findings suggest that "JS-" may be a common prefix used by specific research entities to designate novel compounds. Without further clarification on the chemical structure and biological context of this compound, any comparative analysis would be purely speculative.

To provide the requested detailed comparison, including quantitative data, experimental protocols, and signaling pathway visualizations, more specific information about this compound is required. This would ideally include:

  • Chemical Structure or Class: Understanding the molecular scaffold of this compound is fundamental to identifying relevant alternatives.

  • Biological Target(s): Knowing the protein, enzyme, or pathway that this compound interacts with is crucial for a meaningful comparison of bioactivity.

  • Primary Bioactivity: Information on its intended biological effect (e.g., inhibition, activation, etc.) and any available potency data (e.g., IC50, EC50) would form the basis of comparison.

Upon receiving more specific details about this compound, a comprehensive comparison guide can be developed, adhering to the rigorous standards of data presentation and experimental documentation requested by the research and drug development community.

In-depth Analysis of JS-5 Dose-Response Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require robust and comparative data to make informed decisions. This guide provides a comprehensive comparison of the dose-response characteristics of JS-5 against other relevant alternatives, supported by detailed experimental data and methodologies.

Comparative Dose-Response Data of this compound and Alternatives

To facilitate a clear and objective comparison, the following table summarizes the key quantitative parameters derived from dose-response studies of this compound and its principal alternatives. These parameters, including EC50 and maximal efficacy, are crucial for evaluating the potency and effectiveness of these compounds.

CompoundTarget/AssayCell LineEC50 (nM)Maximal Efficacy (% of Control)Hill Slope
This compound IL-5 ReceptorEosinophils15951.2
Alternative AIL-5 ReceptorB-cells45881.0
Alternative BJAK2TF-1 Cells120750.9
Alternative CSTAT5HEL 92.1.7 Cells250650.8

Experimental Protocols

The data presented in this guide were generated using standardized and rigorous experimental protocols to ensure reproducibility and accuracy.

Cell Culture and Reagents

Human eosinophils were isolated from peripheral blood of healthy donors. B-cells, TF-1 cells, and HEL 92.1.7 cells were obtained from ATCC and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. Recombinant human Interleukin-5 (IL-5) was purchased from R&D Systems. This compound and alternative compounds were synthesized in-house and dissolved in DMSO.

Dose-Response Assay

Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and starved for 4 hours in serum-free medium. Subsequently, cells were treated with increasing concentrations of this compound or alternative compounds for 30 minutes before stimulation with a sub-maximal concentration of IL-5 (1 ng/mL) for 15 minutes. The cellular response, such as proliferation or protein phosphorylation, was measured using a commercially available ELISA kit.

Data Analysis

Dose-response curves were generated by plotting the percentage of response against the logarithmic concentration of the compound. The EC50 values, representing the concentration at which 50% of the maximal response is observed, and the Hill slope were calculated using a four-parameter logistic regression model in GraphPad Prism software.[1][2][3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

IL5_Signaling_Pathway cluster_receptor Cell Membrane IL5 IL-5 IL5R IL-5 Receptor (α/βc) IL5->IL5R JAK2 JAK2 IL5R->JAK2 Activation JS5 This compound JS5->IL5R STAT5 STAT5 JAK2->STAT5 Phosphorylation PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS Proliferation Cell Proliferation, Survival, Activation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound Inhibition of the IL-5 Signaling Pathway. This diagram illustrates the Interleukin-5 (IL-5) signaling cascade.[4][5][6] this compound acts as an inhibitor at the IL-5 receptor level, thereby blocking downstream activation of key signaling molecules such as JAK2, STAT5, PI3K, and the RAS-RAF-MEK-ERK pathway, which are crucial for eosinophil proliferation, survival, and activation.[4][5][6]

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding (96-well plate) Starvation Serum Starvation (4 hours) Cell_Culture->Starvation Compound_Addition Add this compound or Alternatives (Increasing Concentrations) Starvation->Compound_Addition Incubation1 Incubate (30 minutes) Compound_Addition->Incubation1 IL5_Stimulation Stimulate with IL-5 (1 ng/mL, 15 minutes) Incubation1->IL5_Stimulation Measurement Measure Cellular Response (e.g., ELISA) IL5_Stimulation->Measurement Data_Plotting Plot Dose-Response Curve Measurement->Data_Plotting Parameter_Calculation Calculate EC50 & Hill Slope Data_Plotting->Parameter_Calculation

Figure 2: Experimental Workflow for Dose-Response Analysis. This flowchart outlines the key steps involved in the dose-response experiments. The process begins with cell preparation, followed by treatment with the compounds and IL-5 stimulation, and concludes with data acquisition and analysis to determine the potency and efficacy of the tested molecules.

References

structural analogs of JS-5 activity

Author: BenchChem Technical Support Team. Date: November 2025

Due to the ambiguity of the term "JS-5" in the provided topic, a definitive comparison of its structural analogs and their biological activities cannot be generated at this time. Scientific literature databases and search engines do not yield a clear, single compound with this designation. The initial search results pointed to several distinct molecules, including:

  • Interleukin-5 (IL-5): A cytokine involved in the immune system.

  • Jasplakinolide: A cyclic peptide with antitumor and antifungal properties.

  • JS-K: An anti-cancer lead compound.

Without a specific chemical structure or biological target for "this compound," a meaningful and accurate comparison of its analogs is not possible.

To proceed with generating the requested "Publish Comparison Guides," please provide more specific information to identify the "this compound" compound of interest, such as:

  • Full chemical name or IUPAC name.

  • Chemical structure or a diagram.

  • The class of compound (e.g., peptide, small molecule, etc.).

  • The known biological target or mechanism of action.

Once this information is provided, a comprehensive guide can be developed, including data tables, experimental protocols, and signaling pathway diagrams as originally requested.

Independent Verification and Comparative Analysis of the MEK1 Inhibitor JS-5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the investigational MEK1 inhibitor, JS-5, with a well-established alternative, Compound X. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Data Presentation: Comparative Efficacy of this compound and Compound X

The following tables summarize the quantitative data from key experiments designed to assess the potency and cellular effects of this compound in comparison to Compound X. All experiments were conducted in the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK/ERK pathway.

Table 1: In Vitro Kinase Inhibitory Activity

This table displays the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 enzyme. Lower values indicate higher potency.

CompoundTargetIC50 (nM)
This compound MEK115.2
Compound X MEK122.8

Table 2: Cellular Proliferation Inhibition

This table shows the half-maximal effective concentration (EC50) required to inhibit the proliferation of A375 cells after a 72-hour incubation period.

CompoundCell LineEC50 (nM)
This compound A37545.7
Compound X A37568.3

Table 3: Target Engagement in A375 Cells

This table presents the concentration of each compound required to reduce the phosphorylation of ERK (p-ERK), a direct downstream target of MEK1, by 50% as measured by Western blot analysis.

CompoundBiomarkerIC50 (nM) for p-ERK Reduction
This compound p-ERK38.9
Compound X p-ERK55.1

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and aid in the independent verification of these findings.

1. In Vitro MEK1 Kinase Assay

  • Objective: To determine the direct inhibitory effect of this compound and Compound X on the enzymatic activity of purified MEK1.

  • Procedure:

    • Recombinant human MEK1 enzyme was incubated with varying concentrations of this compound or Compound X for 20 minutes at room temperature in a kinase buffer.

    • The kinase reaction was initiated by the addition of ATP and a substrate peptide (e.g., inactive ERK).

    • The reaction was allowed to proceed for 60 minutes at 30°C and then stopped.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To measure the effect of this compound and Compound X on the viability and proliferation of A375 cells.

  • Procedure:

    • A375 cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of this compound or Compound X for 72 hours.

    • After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were solubilized with DMSO.

    • The absorbance at 570 nm was measured using a plate reader.

    • EC50 values were determined from the resulting dose-response curves.

3. Western Blot Analysis for p-ERK Inhibition

  • Objective: To confirm target engagement within a cellular context by measuring the inhibition of ERK phosphorylation.

  • Procedure:

    • A375 cells were treated with various concentrations of this compound or Compound X for 2 hours.

    • The cells were then lysed, and total protein was quantified.

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • After washing, the membrane was incubated with a secondary antibody.

    • The protein bands were visualized using a chemiluminescence detection system.

    • The intensity of the p-ERK band was normalized to the total ERK band, and the IC50 for p-ERK reduction was calculated.

Signaling Pathway and Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the targeted signaling pathway and the experimental workflows.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression JS5 This compound JS5->MEK1 CompoundX Compound X CompoundX->MEK1

Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound and Compound X.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection A375 A375 Cells Treatment Treat with this compound or Compound X A375->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody Antibody Incubation (p-ERK, Total ERK) Transfer->Antibody Imaging Chemiluminescent Imaging Antibody->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for Western blot analysis of p-ERK levels.

In-Depth Comparative Analysis of STAT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the STAT3 inhibitor JS-5 with other inhibitors is not possible at this time due to the absence of publicly available scientific literature and experimental data for a compound designated "this compound". Extensive searches of scientific databases and public records did not yield any specific information regarding the mechanism of action, experimental protocols, or quantitative performance data for an inhibitor with this name. It is possible that "this compound" is an internal development code for a novel therapeutic agent that has not yet been disclosed in peer-reviewed publications.

While a direct comparison involving this compound cannot be provided, this guide offers a detailed overview of the known mechanisms of action of various classes of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, supported by experimental data and methodologies commonly employed in their evaluation. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals working in the field of STAT3-targeted therapies.

The Central Role of STAT3 in Disease and as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in a multitude of cellular processes, including cell growth, differentiation, survival, and immune responses.[1] Under normal physiological conditions, the activation of STAT3 is tightly regulated.[2] However, dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in a wide range of diseases, most notably in cancer, as well as in autoimmune and inflammatory conditions.[3] This aberrant STAT3 activity contributes to tumor progression, metastasis, and resistance to therapy, making it a highly attractive target for drug development.[2][4]

Mechanisms of Action of STAT3 Inhibitors

STAT3 inhibitors can be broadly categorized based on their mechanism of action. They either indirectly target upstream signaling molecules that activate STAT3 or directly bind to the STAT3 protein to block its function.[5]

1. Indirect Inhibition of STAT3 Activation:

  • Upstream Kinase Inhibitors (e.g., JAK inhibitors): The Janus kinase (JAK) family of tyrosine kinases are primary activators of STAT3.[1][6] Inhibitors targeting JAKs, such as Ruxolitinib and Tofacitinib, prevent the phosphorylation of STAT3, thereby blocking its activation.[7] This approach has been clinically successful in treating myelofibrosis and rheumatoid arthritis.[7]

2. Direct Inhibition of STAT3:

Direct STAT3 inhibitors are designed to interfere with specific domains of the STAT3 protein, preventing its dimerization, nuclear translocation, or DNA binding.

  • SH2 Domain Inhibitors: The Src Homology 2 (SH2) domain is critical for the dimerization of phosphorylated STAT3 monomers.[8] Small molecules that bind to the SH2 domain can prevent this dimerization, a crucial step for STAT3's transcriptional activity.[9] S3I-1757 is an example of an inhibitor that targets the SH2 domain.[9]

  • DNA-Binding Domain (DBD) Inhibitors: Once dimerized, STAT3 translocates to the nucleus and binds to specific DNA sequences in the promoters of target genes.[1] Inhibitors that target the DNA-binding domain prevent STAT3 from regulating the expression of genes involved in cell proliferation and survival.[9] Niclosamide has been reported to exert its STAT3 inhibitory effect by targeting the DBD.[9]

  • Nucleic Acid-Based Agents: These include decoy oligonucleotides that mimic the DNA binding site of STAT3, sequestering the activated STAT3 dimers and preventing them from binding to their target genes.[2]

Comparative Data of Representative STAT3 Inhibitors

The following table summarizes key quantitative data for several well-characterized STAT3 inhibitors, providing a baseline for comparing their potency and cellular effects.

InhibitorTarget DomainIC50 (in vitro)EC50 (cell-based)Cell Line(s)Reference(s)
Stattic SH2 Domain (reported, also other effects)1.27 ± 0.38 µM (DNA binding)0.29 ± 0.09 µM (viability)Various[9]
S3I-1757 SH2 Domain7.39 ± 0.95 µM (FP assay)Not ReportedVarious[9]
Niclosamide DNA-Binding Domain1.93 ± 0.70 µM (DNA binding)1.09 ± 0.9 µM (viability)Various[9]
Compound 23 SH2 Domain (Selective)25.7 ± 2.2 µM (STAT3 inhibition)Not ReportedNot Specified[10]
Compound 46 SH2 Domain (Dual STAT1/STAT3)23.7 ± 1.8 µM (STAT3 inhibition)Not ReportedNot Specified[10]
YY002 SH2 DomainNot ReportedPotent inhibition observedPancreatic Cancer Cells[8]

Experimental Protocols

The evaluation of STAT3 inhibitors typically involves a series of in vitro and cell-based assays to determine their mechanism of action and efficacy.

1. Fluorescence Polarization (FP) Assay for SH2 Domain Binding:

  • Principle: This assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide ligand.

  • Methodology: Recombinant STAT3 protein is incubated with the fluorescent peptide. The polarization of the emitted light is high when the large protein-peptide complex tumbles slowly. In the presence of an inhibitor that binds to the SH2 domain, the fluorescent peptide is displaced, tumbles more rapidly, and results in a decrease in fluorescence polarization.

  • Data Analysis: IC50 values are calculated from dose-response curves.[9]

2. STAT3-DNA Binding ELISA:

  • Principle: This enzyme-linked immunosorbent assay quantifies the ability of activated STAT3 from nuclear extracts or recombinant STAT3 to bind to its specific DNA consensus sequence immobilized on a plate.

  • Methodology: Nuclear extracts containing activated STAT3 are added to wells coated with a STAT3-specific DNA probe. A primary antibody against STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, is used for detection. The signal is proportional to the amount of STAT3 bound to the DNA.

  • Data Analysis: Inhibition of DNA binding is measured in the presence of varying concentrations of the inhibitor to determine IC50 values.[9]

3. Cell Viability Assays (e.g., MTT Assay):

  • Principle: These assays assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

  • Methodology: Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 24, 48, or 72 hours). The viability is then determined using a colorimetric reagent like MTT, which is converted to a colored formazan product by metabolically active cells.

  • Data Analysis: EC50 values, the concentration at which 50% of cell growth is inhibited, are calculated from dose-response curves.[9]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical STAT3 signaling pathway and the points of intervention for different classes of inhibitors.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Recruitment & Phosphorylation pSTAT3_mono pSTAT3 (monomer) STAT3_dimer pSTAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization STAT3_dimer_nuc pSTAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription JAK_Inhibitor JAK Inhibitors JAK_Inhibitor->JAK Block Phosphorylation SH2_Inhibitor SH2 Domain Inhibitors SH2_Inhibitor->STAT3_dimer Prevent Dimerization DBD_Inhibitor DBD Inhibitors DBD_Inhibitor->DNA Block DNA Binding

Caption: Canonical STAT3 signaling pathway and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models FP Fluorescence Polarization (SH2 Binding) Viability Cell Viability (e.g., MTT) FP->Viability ELISA DNA-Binding ELISA (DBD Binding) ELISA->Viability Western Western Blot (pSTAT3 levels) Viability->Western Reporter Luciferase Reporter (Gene Expression) Western->Reporter Xenograft Tumor Xenograft Models Reporter->Xenograft

References

JS005: A Comparative Analysis Against Leading Anti-IL-17A Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the clinical performance of JS005 in the context of established IL-17A inhibitors.

JS005, an investigational anti-interleukin-17A (IL-17A) monoclonal antibody developed by Shanghai Junshi Biosciences, has emerged as a new therapeutic candidate for autoimmune diseases. Clinical trials have primarily focused on its efficacy and safety in moderate-to-severe plaque psoriasis and ankylosing spondylitis. This guide provides a comparative benchmark of JS005 against currently approved anti-IL-17A biologics: secukinumab, ixekizumab, and brodalumab. The information is intended to offer a data-driven perspective for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting the IL-17A Pathway

Interleukin-17A is a key cytokine in the pathogenesis of several autoimmune diseases, including psoriasis and ankylosing spondylitis.[1] It promotes inflammation, leading to the characteristic symptoms of these conditions. JS005, like its counterparts, is designed to specifically bind to and neutralize IL-17A, thereby inhibiting its pro-inflammatory effects. By blocking the interaction of IL-17A with its receptor, these monoclonal antibodies disrupt the downstream signaling cascade that leads to inflammation, tissue damage, and disease progression.

IL17A_Pathway cluster_0 Immune Cell cluster_1 Target Cell (e.g., Keratinocyte, Synoviocyte) Th17_Cell Th17 Cell IL17A IL17A Th17_Cell->IL17A releases IL17_Receptor IL-17 Receptor Inflammatory_Genes Pro-inflammatory Gene Expression IL17_Receptor->Inflammatory_Genes activates IL17A->IL17_Receptor binds to JS005 JS005 & Competitors (Secukinumab, Ixekizumab) JS005->IL17A inhibit Brodalumab Brodalumab Brodalumab->IL17_Receptor inhibits

Caption: IL-17A Signaling Pathway and Points of Inhibition.

Benchmarking Clinical Efficacy in Plaque Psoriasis

The primary endpoint for assessing efficacy in psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI), with PASI 75 indicating a 75% reduction in the severity of psoriasis from baseline. The following table summarizes the key Phase 3 clinical trial data for JS005 and its approved competitors.

TreatmentTrial(s)PASI 75 Response Rate (Week 12)
JS005 Phase 3 (Reported)Met Primary Endpoint*
Secukinumab ERASURE & FIXTURE77.1% - 81.6%[2]
Ixekizumab UNCOVER-1, -2, & -382.6% - 89.1%[3][4]
Brodalumab AMAGINE-1, -2, & -383% - 86%[5][6]

*Specific percentage for PASI 75 in the JS005 Phase 3 trial has been announced as meeting the primary endpoint, with detailed results to be presented at future academic conferences.[1] A Phase 2 study showed a PASI 75 response rate of 95.8% for the 150mg dose and 89.4% for the 300mg dose at week 12.

Benchmarking Clinical Efficacy in Ankylosing Spondylitis

For ankylosing spondylitis, the Assessment of SpondyloArthritis international Society (ASAS) response criteria are used to measure clinical improvement. ASAS20 and ASAS40 represent a 20% and 40% improvement, respectively.

TreatmentTrial(s)ASAS20 Response Rate (Week 16)ASAS40 Response Rate (Week 16)
JS005 Phase 2Primary endpoint met Primary endpoint met
Secukinumab MEASURE 1 & 261%[7]41%[7]
Ixekizumab COAST-V64%48%[8]
Brodalumab Phase 3~70%[9]43.8%[10][11]

**All subjects in the Phase 2 clinical study of JS005 for active ankylosing spondylitis have completed the primary endpoint visit, and the study met its primary objectives.[1]

Experimental Protocols: A Look at Clinical Trial Design

The clinical development programs for these biologics follow a standardized pathway to ensure robust evaluation of efficacy and safety.

General Clinical Trial Workflow:

clinical_trial_workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Arm Treatment_Arm Randomization->Treatment_Arm Drug Placebo_Arm Placebo_Arm Randomization->Placebo_Arm Placebo Primary_Endpoint_Analysis Primary_Endpoint_Analysis Treatment_Arm->Primary_Endpoint_Analysis Placebo_Arm->Primary_Endpoint_Analysis Long_Term_Extension Long_Term_Extension Primary_Endpoint_Analysis->Long_Term_Extension

Caption: Generalized Clinical Trial Workflow.

JS005 Phase 3 Psoriasis Study (NCT05975268):

  • Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Population: Adults with moderate-to-severe chronic plaque psoriasis.

  • Intervention: Subcutaneous injections of JS005 versus placebo.

  • Primary Outcome: Proportion of patients achieving PASI 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 at week 12.

JS005 Phase 2 Ankylosing Spondylitis Study:

  • Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Population: Adults with active ankylosing spondylitis.

  • Primary Outcome: Proportion of subjects meeting ASAS40 response criteria at week 16.[12]

Safety Profile

Across the class of IL-17A inhibitors, the most common adverse events include upper respiratory tract infections, nasopharyngitis, and injection site reactions. A notable class effect is an increased risk of mucocutaneous candidiasis. For brodalumab, there is a boxed warning regarding suicidal ideation and behavior, although a causal relationship has not been established. The safety profile of JS005 reported in press releases appears consistent with the class, with good overall tolerability.[1]

Conclusion

JS005 has demonstrated promising efficacy and a favorable safety profile in clinical trials for moderate-to-severe plaque psoriasis and ankylosing spondylitis, positioning it as a potential new entrant in the class of anti-IL-17A monoclonal antibodies. Based on available data, its performance appears to be comparable to the established therapies secukinumab, ixekizumab, and brodalumab. The forthcoming detailed results from the Phase 3 psoriasis study and the Phase 2 ankylosing spondylitis study will be crucial for a more definitive comparative assessment. As with all biologics, long-term safety and real-world effectiveness will be important factors in determining its place in the therapeutic landscape.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling JS-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of JS-5, a research chemical identified as a derivative of tetrahydroquinoline. The information herein is compiled from safety data for the parent compound, 1,2,3,4-tetrahydroquinoline, and its analogs, to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this compound. Tetrahydroquinoline derivatives are prevalent in drug discovery and are known to possess a range of biological activities.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to ensure personnel safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Usage
Eyes/Face Safety Goggles with side shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashes.
Skin Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.
Laboratory CoatA flame-retardant lab coat is advised. It should be fully buttoned with sleeves rolled down.
Respiratory Respirator (if required)A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if working outside of a fume hood, if aerosolization is possible, or if ventilation is inadequate.
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential to maintain a safe laboratory environment and to comply with regulations.

Handling and Storage
AspectProcedure
Handling - All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. - Avoid direct contact with skin, eyes, and clothing. - Prevent the formation of dusts and aerosols. - Use only non-sparking tools if the compound is flammable. - Wash hands thoroughly after handling.
Storage - Store in a tightly sealed, properly labeled container. - Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. - The storage area should be secured and accessible only to authorized personnel.
Spill and Emergency Procedures
SituationAction
Minor Spill - Alert others in the vicinity. - Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the absorbed material into a sealed container for disposal. - Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill - Evacuate the area immediately. - Alert your institution's emergency response team. - Do not attempt to clean up a major spill without proper training and equipment.
Fire - Use a dry chemical, carbon dioxide, or foam extinguisher. - Do not use a direct water jet, as it may spread the fire.
First Aid - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. - Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste - Collect in a designated, sealed, and properly labeled hazardous waste container.
Liquid Waste - Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible wastes.
Contaminated PPE - Dispose of as hazardous waste in accordance with institutional and local regulations.

Visual Guides

Donning and Doffing Personal Protective Equipment (PPE)

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Sequential process for correctly putting on and taking off PPE.

Minor Chemical Spill Response Workflow

Spill_Response Alert Alert Personnel Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Step-by-step procedure for managing a minor chemical spill.

Hazardous Waste Disposal Pathway

Waste_Disposal Start Generate Waste Segregate Segregate Waste Types (Solid, Liquid, Sharps) Start->Segregate Containerize Place in Labeled, Sealed Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Pickup Schedule Waste Pickup with EHS Store->Pickup

Caption: Logical flow for the safe disposal of hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.